1-Methylpyrrolidin-3-one hydrochloride
Description
Current Research Landscape of Pyrrolidinone Derivatives
The pyrrolidinone nucleus, a five-membered heterocyclic ring, is a foundational structure in medicinal chemistry and drug design. researchgate.net This scaffold is of significant interest to researchers due to its prevalence in a wide array of biologically active compounds. rsc.org Pyrrolidinone derivatives are investigated for a diverse range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netnih.gov
The versatility of the pyrrolidinone ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening. researchgate.net The non-planar, sp3-hybridized nature of the saturated pyrrolidine (B122466) ring provides three-dimensional diversity, which is advantageous for exploring pharmacophore space and achieving target selectivity in drug development. nih.gov Current research often focuses on developing novel, efficient, and sustainable synthetic methodologies for creating functionalized 2-pyrrolidinones, sometimes employing techniques like N-heterocyclic carbene (NHC) catalysis to drive reactions under milder conditions. rsc.org The broad spectrum of biological activities demonstrated by these derivatives ensures that the pyrrolidinone scaffold remains a dynamic and important area of contemporary chemical research. researchgate.net
Academic Significance and Research Impact of 1-Methylpyrrolidin-3-one (B1295487) Hydrochloride
1-Methylpyrrolidin-3-one is a derivative of the pyrrolidinone family, featuring a methyl group at the nitrogen atom and a ketone at the 3-position. nih.gov In research settings, it is often used in its hydrochloride salt form, 1-Methylpyrrolidin-3-one hydrochloride. The primary reason for converting the free base to its hydrochloride salt is to enhance its solubility in polar solvents. This increased solubility makes it more amenable for use in various synthetic and pharmaceutical applications.
The compound serves as a valuable intermediate or building block in organic synthesis. Its structure contains multiple reactive sites that can be targeted for chemical modification. For instance, the ketone group can undergo reduction to form the corresponding alcohol, 1-methylpyrrolidin-3-ol. This alcohol is a useful intermediate for producing various pharmaceutical compounds. epo.orggoogle.com The synthesis of the hydrochloride salt is typically achieved through a straightforward acid-catalyzed reaction, where the 1-Methylpyrrolidin-3-one free base is treated with hydrochloric acid.
The academic impact of this compound lies in its utility as a precursor for more complex molecules. Researchers utilize it in the development of novel compounds, particularly in the pursuit of new therapeutic agents. Its stable, soluble, and reactive nature makes it a reliable starting material in multi-step synthetic pathways.
| Property | Data |
| IUPAC Name | 1-methylpyrrolidin-3-one |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Synonyms | 1-Methyl-3-pyrrolidinone |
| CAS Number | 68165-06-0 |
Table 1: Chemical and Physical Properties of the free base, 1-Methylpyrrolidin-3-one. nih.gov
Historical Context of Pyrrolidinone Core Structures in Chemical and Biological Research
The pyrrolidine ring, the core of pyrrolidinone, is a structure found in numerous natural products, which has long cemented its importance in chemical and biological research. nih.gov It is the central structure in many alkaloids, such as nicotine (B1678760) and hygrine, and is a key component of the amino acids proline and hydroxyproline. nih.govwikipedia.org The discovery and isolation of these natural compounds spurred early interest in the synthesis and study of pyrrolidine-based molecules.
In the 20th century, the pyrrolidinone scaffold gained further prominence with the development of synthetic pharmaceuticals. For example, pyrrolidinone derivatives form the basis for the racetam family of drugs. wikipedia.org The five-membered lactam structure, known as 2-pyrrolidone, is itself a significant industrial chemical used as an intermediate in the production of polymers like polyvinylpyrrolidone. wikipedia.org The historical ubiquity of the pyrrolidine and pyrrolidinone motifs in both nature and synthetic chemistry has established them as privileged scaffolds, continually inspiring new research avenues in drug discovery and materials science. nih.govpharmablock.com
| Research Area | Examples of Pyrrolidinone/Pyrrolidine Derivatives |
| Central Nervous System | Anticonvulsants (e.g., Ethosuximide), Nootropics (e.g., Piracetam) nih.govwikipedia.org |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral agents nih.gov |
| Oncology | Anticancer agents, Enzyme inhibitors researchgate.netnih.gov |
| Cardiovascular Disease | Antihypertensive agents (e.g., Captopril), Antiarrhythmics (e.g., Bepridil) wikipedia.orgpharmablock.com |
| Catalysis | Organocatalysts, Chiral ligands nih.gov |
Table 2: Selected Research Applications of Pyrrolidinone and Pyrrolidine Derivatives.
Structure
2D Structure
Properties
IUPAC Name |
1-methylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-6-3-2-5(7)4-6;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYAYLOSPXWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504560 | |
| Record name | 1-Methylpyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78635-85-5 | |
| Record name | 1-Methylpyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylpyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Optimization for 1 Methylpyrrolidin 3 One Hydrochloride
Classical and Emerging Synthetic Routes
The most direct method for preparing 1-Methylpyrrolidin-3-one (B1295487) hydrochloride is through the acid-catalyzed salt formation from its free base, 1-Methylpyrrolidin-3-one. This reaction involves treating the free base with hydrochloric acid (HCl), typically in an aqueous or alcoholic solvent. The process is generally straightforward, involving the protonation of the tertiary amine in the pyrrolidine (B122466) ring by HCl to form the corresponding ammonium (B1175870) salt.
The key steps for this conversion are as follows:
The 1-Methylpyrrolidin-3-one free base is dissolved in a suitable solvent like water or ethanol (B145695).
A molar equivalent of hydrochloric acid (e.g., 1.0 M HCl) is added dropwise to the solution while stirring.
The mixture may be gently heated to around 50°C to ensure the reaction goes to completion and all components are dissolved.
Upon cooling, the 1-Methylpyrrolidin-3-one hydrochloride precipitates out of the solution and can be collected by filtration.
This method is highly efficient and is the standard final step in a multi-step synthesis of the target compound. The resulting hydrochloride salt exhibits enhanced solubility in polar solvents.
A common strategy to obtain the 1-methylpyrrolidin-3-one core involves the oxidation of a precursor, 1-Methyl-3-pyrrolidinol (B22934). Therefore, the efficient synthesis of this pyrrolidinol intermediate is paramount. Several reduction-based methods are employed for this purpose.
The synthesis of 1-Methyl-3-pyrrolidinol often starts from acyclic precursors that are induced to cyclize via reduction, or from cyclic precursors that are reduced. One prominent method involves a ring-closing reaction between malic acid and an aqueous solution of methylamine (B109427). patsnap.comgoogle.com This initial reaction forms a succinimide (B58015) intermediate which is then reduced to yield 1-methyl-3-pyrrolidinol. patsnap.comgoogle.com This approach is noted for improving yield and facilitating large-scale production by creating a solid intermediate that is easy to purify. google.com
Another established route starts with 1,4-dichloro-2-butanol, which is reacted with methylamine. chemicalbook.com The reaction proceeds via a cyclization mechanism to form the 3-hydroxy-1-methylpyrrolidine ring structure. chemicalbook.com A reported synthesis using this method achieved a yield of 64.8% with a purity of 99.3%. chemicalbook.com
Historically, other reduction pathways have included the reduction of N-substituted-3-pyrrolidinones using powerful reducing agents like lithium aluminium hydride. google.com Another example is the heating of malic acid with benzylamine (B48309) to create N-benzyl-3-hydroxysuccinimide, which is subsequently reduced by lithium aluminium hydride to give N-benzyl-3-pyrrolidinol. google.com
The choice of reducing agent is critical for the efficiency and success of the synthesis of 1-methyl-3-pyrrolidinol from its various precursors. In the method starting from malic acid, several reducing agents have been evaluated for the reduction of the intermediate compound. google.com These include sodium borohydride (B1222165), potassium borohydride, boron trifluoride-diethyl ether, and boron tribromide-diethyl ether. patsnap.comgoogle.com The use of these specific borohydride-based reagents is reported to significantly improve both the yield and purity of the final 1-methyl-3-pyrrolidinol product. google.com For the reduction of N-substituted-3-pyrrolidinones or related succinimide structures, lithium aluminium hydride (LiAlH₄) is a commonly cited and effective, albeit highly reactive, reducing agent. google.comnih.gov
| Precursor Type | Reducing Agent | Reported Advantage | Reference |
|---|---|---|---|
| N-methylsuccinimide derivative (from Malic Acid) | Sodium borohydride, Potassium borohydride | Improved yield and purity of 1-methyl-3-pyrrolidinol. | patsnap.comgoogle.com |
| N-substituted-3-pyrrolidinones | Lithium Aluminium Hydride (LiAlH₄) | Effective reduction to the corresponding pyrrolidinol. | google.com |
| N-benzyl-3-hydroxysuccinimide | Lithium Aluminium Hydride (LiAlH₄) | Effective reduction to N-benzyl-3-pyrrolidinol. | google.com |
| Proline | LiAlH₄ or LiBH₄ | Common method for synthesis of the related (S)-prolinol. | nih.gov |
Catalytic reductive amination represents an alternative and often more atom-economical route to 1-Methyl-3-pyrrolidinol. This strategy typically involves the reaction of a suitable precursor, such as pyrrolidin-3-ol, with an amine source (in this case, formaldehyde (B43269) as the methyl source) in the presence of hydrogen and a metal catalyst. google.com This process combines the formation of an imine or enamine intermediate and its subsequent reduction in a single pot.
The choice of metal catalyst is crucial for the success of catalytic reductive amination. For the industrial-scale synthesis of 1-methylpyrrolidin-3-ol from pyrrolidin-3-ol and formaldehyde, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the preferred catalysts. google.com These reactions are typically conducted in a solvent like methanol (B129727) under a hydrogen atmosphere. google.com The process has been optimized for industrial production, providing high yields and purity. google.com For instance, a reaction using 5% platinum on carbon at 20°C under a hydrogen pressure of 0.4 to 0.5 MPa resulted in yields as high as 88%. google.com
Emerging research highlights other metal systems for related reductive aminations, such as those using in-situ generated amorphous cobalt particles from CoCl₂ and NaBH₄, which operate under mild conditions. organic-chemistry.org Homogeneous nickel catalysts have also been shown to be effective for the reductive amination of γ-keto acids to form pyrrolidinones. researchgate.net
| Catalyst | Precursors | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5% Platinum on Carbon | (3R)-pyrrolidin-3-ol, Paraformaldehyde | Methanol | 20°C, 0.4-0.5 MPa H₂, 6-8 hours | 86-88% | google.com |
| Palladium on Carbon | (S)-3-hydroxypyrrolidine, Formaldehyde | Water | Hydrogen atmosphere | 31% | google.com |
| Amorphous Cobalt | General Aldehydes/Ketones, Ammonia | - | 80°C, 1-10 bar H₂ | High Selectivity | organic-chemistry.org |
| Homogeneous Nickel/triphos | Levulinic acid, Amines | Trifluoroethanol | - | High Yields | researchgate.net |
Catalytic Reductive Amination Strategies
Role of Formaldehyde and Hydrogen in N-Methylation Pathways
The introduction of the N-methyl group onto the pyrrolidine ring is a critical step in the synthesis of the target compound. A prominent method for this transformation is reductive amination, which often employs formaldehyde as the source of the methyl group and a reducing agent, such as hydrogen gas in the presence of a catalyst or formic acid.
The Eschweiler-Clarke reaction is a classic example of this type of N-methylation, using excess formaldehyde and formic acid to methylate a primary or secondary amine. wikipedia.org The reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org Subsequently, formic acid acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide. wikipedia.org A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form a new iminium ion. wikipedia.org
In industrial applications, catalytic hydrogenation is a common alternative to using formic acid. For instance, a patented process describes the reaction of a pyrrolidine precursor, (S)-3-hydroxypyrrolidine, with an aqueous solution of formaldehyde in the presence of hydrogen gas and a palladium on carbon (Pd/C) catalyst. google.com This direct "borrowing hydrogen" annulation provides an efficient route to the N-methylated product. organic-chemistry.org Recent research has also explored formaldehyde-mediated hydride liberation in hexafluoroisopropanol (HFIP), where pyrrolidine can act as an external hydride donor to facilitate the N-methylation of primary alkylamines. nankai.edu.cn Furthermore, transition-metal-free procedures have been developed where formaldehyde serves as both the C1 carbon source and the reductant, particularly for anilines with electron-donating substituents. chimia.ch
The selection of reagents can be adapted for sustainability. A solvent-free approach utilizes a mixture of paraformaldehyde (a solid source of formaldehyde) and oxalic acid dihydrate, which decomposes upon heating to provide the necessary formic acid in situ. researchgate.net
| N-Methylation Method | Reagents | Key Features |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Prevents over-methylation; irreversible due to CO2 loss. wikipedia.org |
| Catalytic Hydrogenation | Formaldehyde, H2, Metal Catalyst (e.g., Pd/C) | Common industrial method; high efficiency. google.com |
| Formaldehyde-Mediated Hydride Liberation | Formaldehyde, HFIP (solvent) | Utilizes the amine itself or an external donor as the hydride source. nankai.edu.cn |
| Solvent-Free Eschweiler-Clarke | Paraformaldehyde, Oxalic Acid Dihydrate | Avoids toxic formalin and organic solvents. researchgate.net |
Cyclization Reactions for Pyrrolidinone Ring Construction
The formation of the core five-membered pyrrolidinone ring is the foundational stage of the synthesis. This can be achieved through various intramolecular or multi-component cyclization strategies.
The reaction between methylamine and a derivative of butyric acid, such as butyryl chloride, represents a direct approach to forming the N-methyl amide bond. While not a direct cyclization to 1-methylpyrrolidin-3-one, the formation of N-methylbutyramide is the first step. To achieve the desired 3-keto functionality and cyclize, a more functionalized butyryl derivative is required. A plausible pathway involves the intramolecular cyclization of an N-methyl-4-halobutyramide. In this hypothetical route, methylamine would first react with a 4-halobutyryl chloride (e.g., 4-chlorobutyryl chloride) to form the corresponding amide. Subsequent intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the halogen, would then close the ring to form the lactam.
A wide array of alternative methodologies for constructing the pyrrolidine skeleton have been developed, offering greater flexibility and access to diverse substitution patterns.
One-pot reactions provide an efficient route. For example, active methylene (B1212753) compounds can react with sarcosine (B1681465) (N-methylglycine) and formaldehyde under mild conditions to yield 3-substituted pyrrolidines. researchgate.net Another approach involves the ring contraction of readily available pyridines. A photo-promoted reaction of pyridines with silylborane has been shown to produce pyrrolidine derivatives, which are valuable synthetic building blocks. researchgate.net
Intramolecular reactions are a cornerstone of pyrrolidine synthesis. These include:
Intramolecular Schmidt Reaction: ω-azido carboxylic acids can be cyclized using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to produce 2-substituted pyrrolidines. organic-chemistry.org
Lactone-to-Lactam Conversion: The commercial production of N-methylpyrrolidone often relies on the conversion of γ-butyrolactone using methylamine, showcasing a robust method for forming the pyrrolidinone ring. researchgate.net
Aza-Michael Cyclization: An intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, can form pyrrolidines with high enantioselectivity. whiterose.ac.uk
Cyclization of Amino Alcohols: A straightforward method involves the efficient chlorination of amino alcohols with thionyl chloride (SOCl2), followed by intramolecular cyclization. organic-chemistry.org
A patented method for a precursor, 1-methyl-3-pyrrolidinol, involves the ring closure reaction of epichlorohydrin (B41342) with methylamine to form 1-chloro-3-(methylamino)-2-propanol, which is then cyclized and subsequently oxidized to the ketone. google.com
| Ring Closure Strategy | Key Reactants/Conditions | Product Type |
| Three-Component Reaction | Active methylene compound, Sarcosine, Formaldehyde | 3-Substituted Pyrrolidines researchgate.net |
| Ring Contraction | Pyridine, Silylborane, Light | Pyrrolidine Derivatives researchgate.net |
| Intramolecular Schmidt Reaction | ω-Azido carboxylic acid, Tf2O | 2-Substituted Pyrrolidines organic-chemistry.org |
| Aza-Michael Addition | N-protected amine, Chiral Phosphoric Acid | Enantioenriched Pyrrolidines whiterose.ac.uk |
| Amino Alcohol Cyclization | Amino alcohol, SOCl2 | Cyclic Amines organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical intermediates. The focus is on developing more sustainable processes by using less hazardous materials, improving atom economy, and employing catalytic methods.
Environmentally Benign Procedures (e.g., Phosphorous Oxychloride and Diethylmalonate Pathways)
A plausible, albeit not explicitly detailed, pathway involving diethylmalonate could proceed via N-alkylation of diethylmalonate with a suitable substrate like N-methyl-2-chloroacetamide. The resulting intermediate could then be cyclized, hydrolyzed, and decarboxylated to yield the pyrrolidinone ring with the keto group at the 3-position. Such multi-component reactions that build complexity in a few steps are often favored from a green chemistry perspective.
Application of Organocatalysis for Sustainable Transformations
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, represents a major advancement in sustainable synthesis. unibo.it This field avoids the use of often toxic and expensive heavy metals. Chiral pyrrolidine derivatives are themselves among the most powerful organocatalysts, used in reactions like Michael additions and aldol (B89426) condensations. acs.orgbeilstein-journals.org
The synthesis of the pyrrolidinone scaffold can be achieved using organocatalytic methods. For example, an enantioselective, one-pot synthesis of pyrrolidine core structures can start from simple glycine (B1666218) esters, combining several different organocatalytic reactions. acs.org The asymmetric Michael addition of ketones or aldehydes to nitroolefins, a fundamental C-C bond-forming reaction, can be catalyzed by chiral pyrrolidinyl derivatives to achieve high enantioselectivity, setting the stage for subsequent cyclization. acs.org Proline and its derivatives are particularly effective, catalyzing a variety of asymmetric transformations that can be harnessed to construct the chiral pyrrolidine framework. nih.gov These methods are attractive due to their operational simplicity, the ready availability of catalysts, and their low toxicity. acs.org
Industrial Scale Production and Efficiency Studies
The industrial-scale synthesis of this compound is a critical process for ensuring a stable supply for its applications in pharmaceutical and chemical manufacturing. Production methodologies are focused on achieving high yield, purity, and cost-effectiveness while addressing the challenges of large-scale operations. The synthesis typically involves the preparation of the precursor, 1-methyl-3-pyrrolidinol, followed by its oxidation and subsequent conversion to the hydrochloride salt, or other multi-step synthetic routes that are optimized for industrial application.
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction parameters is a cornerstone of efficient industrial production. Key variables include temperature, pressure, catalyst selection, and stoichiometry of reactants. Research and patent literature demonstrate that careful control of these factors is essential for maximizing both the yield and purity of the intermediate, 1-methyl-3-pyrrolidinol, which directly impacts the final product quality.
A prevalent industrial method involves the reductive amination of a pyrrolidin-3-ol precursor with formaldehyde and hydrogen over a metal catalyst. google.comepo.org In this process, the molar ratio of formaldehyde to the starting pyrrolidine is a critical parameter. An excess of formaldehyde, typically between 1.05 and 2.0 moles per mole of the pyrrolidine substrate, is often used to drive the reaction to completion. google.com
The choice of catalyst also plays a pivotal role. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are frequently employed. researchgate.net Studies have shown that variations in catalyst type and loading can lead to significant differences in reaction outcomes. For instance, in one process, using 5% platinum on carbon under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C resulted in high conversion rates. google.comepo.org The reaction time is another optimized parameter, with reactions typically monitored by gas chromatography to confirm the disappearance of the starting material, often within 6 to 8 hours. google.com
The table below summarizes findings from process optimization studies for the synthesis of (3R)-1-methylpyrrolidin-3-ol, a key precursor.
Table 1: Optimization of Reaction Parameters for (3R)-1-methylpyrrolidin-3-ol Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Starting Material | (3R)-pyrrolidin-3-ol | (3R)-pyrrolidin-3-ol | (3R)-pyrrolidin-3-ol |
| Formaldehyde Source | 93% Paraformaldehyde | 93% Paraformaldehyde | 37% Formaldehyde soln |
| Catalyst | 5% Platinum on Carbon | 5% Platinum on Carbon | 10% Palladium on Carbon |
| Hydrogen Pressure | 0.4 - 0.5 MPa | 0.4 - 0.5 MPa | Not Specified |
| Temperature | 20°C | 20°C | Not Specified |
| Reaction Time | 6.1 hours | 7.5 hours | Not Specified |
| Yield | 93% epo.org | 89% epo.org | 31% epo.org |
| Purity | 99.5% epo.org | 96.8% epo.org | Not Specified |
Another synthetic approach involves a ring-closure reaction followed by reduction. google.com In this method, the molar ratio of the reducing agent to the intermediate compound is crucial. For example, when using sodium borohydride as the reducing agent, the mass ratio to the substrate is optimized to between 2:1 and 8:1 to ensure efficient reduction. google.com Temperature control during this reduction step, often maintained between 0°C and 50°C, is also vital for achieving high purity. google.com
Investigation of Solvent Effects on Reaction Outcomes
The choice of solvent is a critical factor that influences reaction rate, yield, purity, and the ease of product isolation. In the industrial synthesis of this compound and its precursors, a variety of solvents are employed depending on the specific reaction step.
For the synthesis of 1-methyl-3-pyrrolidinol via a ring-closure and reduction pathway, a two-solvent system is often utilized. google.com In the initial ring-closure step, non-polar aromatic solvents are preferred.
Solvent A (Reaction Solvent): Toluene, xylene, or chlorobenzene (B131634) are used for the initial cyclization reaction. google.com These solvents are effective for azeotropic water removal during the reaction, which drives the equilibrium towards product formation. google.com
Solvent B (Crystallization Solvent): Following the reaction, a different solvent is used for purification. Alcohols like methanol, ethanol, and propanol, or alkanes such as n-heptane and n-hexane, are used to recrystallize the intermediate compound, which is crucial for removing impurities before the final reduction step. google.com
In the reduction step to form 1-methyl-3-pyrrolidinol, the choice of solvent significantly impacts both yield and purity. Tetrahydrofuran (THF) has been identified as a particularly effective solvent. google.com The use of THF creates a homogeneous reaction system, ensuring that all reactants are uniformly dispersed, which can accelerate the reaction rate. google.com Furthermore, its use simplifies the post-reaction work-up and purification processes. google.com A comparative study demonstrated that replacing THF with ethanol resulted in a lower yield and purity of the final product, highlighting the superior performance of THF in this specific transformation. google.com
Table 2: Effect of Solvent on the Yield and Purity of 1-methyl-3-pyrrolidinol
| Reaction Step | Solvent System | Role of Solvent | Impact on Outcome |
|---|---|---|---|
| Ring Closure | Toluene, Xylene, or Chlorobenzene | Reaction Medium & Water Removal | Facilitates complete reaction by removing water azeotropically. google.com |
| Intermediate Purification | Methanol, Ethanol, Isopropanol, n-Heptane | Recrystallization | Allows for effective purification of the solid intermediate, improving final product quality. google.com |
| Reduction | Tetrahydrofuran (THF) | Homogeneous Reaction Medium | Significantly improves yield and purity; simplifies product isolation. google.com |
| Reduction (Comparative) | Ethanol | Reaction Medium | Results in lower yield and purity compared to THF. google.com |
For the catalytic reductive amination route, methanol is a commonly used solvent. google.comepo.org It effectively dissolves the reactants and is compatible with the hydrogenation catalysts used. After the reaction, the catalyst is filtered off, and the methanol is typically removed by distillation. google.comepo.org
Scale-Up Considerations and Engineering Challenges in Production
Translating a laboratory-scale synthesis to an industrial process presents numerous engineering and safety challenges. For this compound production, key considerations include:
Handling of Hazardous Materials: The use of hydrogen gas under high pressure (up to 0.5 MPa) necessitates specialized reactors and stringent safety protocols to mitigate the risk of explosion. google.comepo.org Similarly, handling reactive reducing agents like sodium borohydride requires controlled environments to manage reactivity and potential hazards. google.com
Catalyst Management: In large-scale catalytic hydrogenations, the efficient addition, suspension, and subsequent removal of the metal catalyst (e.g., Pd/C or Pt/C) are significant operational hurdles. epo.org The catalyst must be completely removed from the product stream to avoid contamination of the final product. This is typically achieved through filtration, which can be a bottleneck in a large-scale continuous or batch process. google.com
Thermal Management: The hydrogenation and reduction reactions are often exothermic. Effective heat exchange systems must be integrated into the industrial reactors to maintain the optimal reaction temperature and prevent runaway reactions, which could lead to side product formation and compromise safety. google.com
Purification and Isolation: The final purification of the product, often involving large-scale distillation or recrystallization, is energy-intensive and requires significant capital investment in equipment. google.comepo.org The efficiency of these separation processes is critical for achieving the high purity required for pharmaceutical applications.
Process Control and Automation: To ensure consistency between batches and maintain high efficiency, industrial processes rely on robust process control systems. Sensors for monitoring temperature, pressure, and reaction progress (e.g., inline chromatography) are essential for real-time control and optimization. google.comgoogle.com
Chemical Reactivity and Mechanistic Investigations of 1 Methylpyrrolidin 3 One Hydrochloride
Fundamental Reaction Pathways
1-Methylpyrrolidin-3-one (B1295487) hydrochloride is a versatile chemical compound that participates in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its reactivity stems from the presence of a ketone functional group and a tertiary amine within a five-membered ring structure. nih.gov The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for its use in both synthetic and pharmaceutical applications.
Analysis of Nucleophilic and Electrophilic Characteristics
The chemical behavior of 1-Methylpyrrolidin-3-one hydrochloride is dictated by the presence of both nucleophilic and electrophilic centers within its structure. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. youtube.com
The primary electrophilic site in 1-Methylpyrrolidin-3-one is the carbonyl carbon. thermofisher.comyoutube.com Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the C=O bond is polarized, creating a partial positive charge on the carbon and a partial negative charge on the oxygen. youtube.commasterorganicchemistry.com This polarization makes the carbonyl carbon susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.com
The nitrogen atom of the pyrrolidine (B122466) ring possesses a lone pair of electrons, making it a potential nucleophilic center. However, in the hydrochloride salt, this nitrogen is protonated, which significantly diminishes its nucleophilicity. The free base form, 1-Methylpyrrolidin-3-one, would exhibit stronger nucleophilic character at the nitrogen atom.
The presence of both electrophilic and nucleophilic centers allows the molecule to participate in a diverse range of chemical transformations. thermofisher.com
Oxidation Reactions and Corresponding N-Oxide Formation
The tertiary amine of 1-Methylpyrrolidin-3-one can undergo oxidation to form the corresponding N-oxide. This reaction is a common metabolic pathway for tertiary amines in biological systems and can also be achieved in the laboratory using various oxidizing agents. nih.govpsu.edu Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids. For instance, N-methylpyrrolidine (NMP), a related compound, can be oxidized to NMP N-oxide using 30% hydrogen peroxide. psu.edu Another effective oxidizing agent for forming N-oxides from pyridines is potassium hydrogen persulfate, commercially known as Oxone®. orgsyn.org
The formation of the N-oxide introduces a polar N-O bond, which can significantly alter the physical and biological properties of the molecule.
Reduction Reactions Leading to Amine Derivatives
The ketone group in this compound can be reduced to a secondary alcohol, yielding 1-methylpyrrolidin-3-ol. epo.orggoogle.com This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com The choice of reducing agent can influence the stereochemical outcome of the reaction. For example, the use of sodium borohydride is a well-established method for the selective reduction of carbonyl groups.
Furthermore, the ketone can undergo reductive amination, a process that converts the carbonyl group into an amine. masterorganicchemistry.comorganic-chemistry.org This two-step process typically involves the initial formation of an imine or enamine, followed by reduction. masterorganicchemistry.com This method is a powerful tool for the synthesis of various amine derivatives from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org
Nucleophilic Substitution Reactions Involving the Hydrochloride Moiety
While the chloride ion in this compound is the conjugate base of a strong acid (HCl) and generally a good leaving group, nucleophilic substitution reactions directly involving the displacement of the chloride ion from the protonated amine are not typical under standard conditions. The protonated nitrogen holds the chloride ion through an ionic bond.
However, the term "nucleophilic substitution" can also refer to reactions where a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group. libretexts.orglibretexts.org In the context of the pyrrolidinone ring itself, reactions at the carbon atoms adjacent to the nitrogen or the carbonyl group could potentially occur under specific conditions, but direct substitution of the hydrochloride is not a primary reaction pathway. More commonly, the hydrochloride salt is used to improve solubility and stability, and the free base is generated in situ for subsequent reactions.
Claisen Condensation in Related N-Methylpyrrolidinones
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org The product of this reaction is a β-keto ester or a β-diketone. wikipedia.orgnumberanalytics.com The mechanism involves the deprotonation of an α-proton to form a stable enolate anion, which then acts as a nucleophile. wikipedia.orglibretexts.org
While 1-Methylpyrrolidin-3-one itself does not have an ester group and therefore cannot directly undergo a classical Claisen condensation, related N-acylpyrrolidinones can participate in such reactions. For the reaction to occur, the ester must have at least two α-hydrogens. libretexts.org A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used, particularly in mixed Claisen condensations, to prevent side reactions with the ester. wikipedia.orglibretexts.org The intramolecular version of this reaction, known as the Dieckmann condensation, is used to form cyclic β-keto esters from molecules containing two ester groups. libretexts.org
Compound Stability and Degradation Kinetics
The stability of this compound is an important consideration for its storage and application. The hydrochloride salt form generally imparts greater stability compared to the free base.
A study on the degradation kinetics of a structurally analogous compound, (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride, revealed that its degradation in aqueous solution follows pseudo-first-order kinetics. nih.gov The degradation was found to be catalyzed by hydroxide (B78521) ions, with the ionized form of the compound degrading significantly faster than the un-ionized form. nih.gov Conversely, the compound was extremely stable in a 0.5 M HCl solution at 50°C, indicating that degradation catalyzed by hydronium ions is negligible. nih.gov The apparent activation energy for the degradation of this related compound at pH 9.0 was determined to be 22.0 kcal/mol. nih.gov
These findings suggest that the stability of this compound is likely pH-dependent, with greater stability in acidic to neutral conditions and increased degradation under basic conditions.
Interactive Data Tables
Table 1: Key Reactions of this compound
| Reaction Type | Reagents | Product Type |
| Oxidation | Hydrogen peroxide, Peracids | N-oxide |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Amine derivatives (e.g., 1-methylpyrrolidin-3-ol) |
| Nucleophilic Substitution | (On related structures) | Varied based on nucleophile |
Table 2: Stability Profile of a Structurally Related Propiophenone Hydrochloride
| Condition | Observation |
| Aqueous solution (pH 8.0-12.0) | Pseudo-first-order degradation kinetics. nih.gov |
| 0.5 M HCl at 50°C | Extremely stable, negligible degradation. nih.gov |
| pH < 9.0 | Hydroxide ion-catalyzed degradation of the ionized species is the major process. nih.gov |
pH-Dependent Stability Profiling and Degradation Studies
The chemical stability of this compound is significantly influenced by the pH of its environment. As a hydrochloride salt of a tertiary amine, the compound's stability is greatest in acidic conditions, where the protonated form of the amine is favored, reducing its nucleophilicity and susceptibility to certain degradation reactions. Hydrolytic decomposition is a primary concern and its rate is highly pH-dependent. nih.gov Studies on analogous compounds, such as diethylpropion (B1665973) hydrochloride, have shown that decomposition occurs at a very slow and constant rate at a pH of 3.5 and below, but increases rapidly as the pH becomes more neutral or alkaline. nih.gov
For this compound, a similar trend is expected. In acidic solutions (pH 1-4), the compound exhibits higher stability. As the pH increases towards neutrality and into the alkaline range, the rate of degradation, particularly through hydrolysis, is expected to accelerate. This increased reactivity at higher pH levels can be attributed to the deprotonation of the nitrogen atom and the increased availability of hydroxide ions, which can act as nucleophiles.
A typical experimental design for profiling pH-dependent stability involves dissolving the compound in a series of buffered solutions across a wide pH range (e.g., pH 1 to 13). These solutions are then stored at controlled temperatures (e.g., 25°C and 40°C) and analyzed at specific time intervals (e.g., 0, 7, 30 days) using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the parent compound. nih.gov
Table 1: Illustrative pH-Dependent Stability Data for this compound at 40°C
| pH | Initial Concentration (% Remaining) | Concentration after 7 Days (% Remaining) | Concentration after 30 Days (% Remaining) | Observed Degradation Rate |
|---|---|---|---|---|
| 2.0 | 100 | 99.5 | 98.2 | Very Low |
| 4.0 | 100 | 98.8 | 96.5 | Low |
| 6.0 | 100 | 95.2 | 88.1 | Moderate |
| 8.0 | 100 | 89.7 | 75.4 | High |
| 10.0 | 100 | 78.3 | 55.9 | Very High |
Identification and Characterization of Degradation Byproducts (e.g., Hydrolysis Products)
The degradation of this compound can proceed through several pathways, primarily hydrolysis and oxidation, leading to a variety of byproducts. The identification of these products is crucial for understanding the degradation mechanism and is typically achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
One of the primary degradation routes is the hydrolysis of the ketone functional group, which can be followed by ring-opening reactions. However, a more common degradation pathway for the ketone moiety is its reduction to the corresponding secondary alcohol, yielding 1-methylpyrrolidin-3-ol. nih.gov Another potential hydrolysis product is the 3-hydroxy derivative.
In addition to hydrolysis and reduction, oxidative degradation can occur, especially in the presence of oxygen and catalysts like metal ions. nih.gov Studies on similar pyrrolidine structures suggest that degradation can lead to the formation of smaller, more volatile compounds. nih.gov Potential degradation byproducts from various pathways could include:
1-Methylpyrrolidin-3-ol : Formed via the reduction of the ketone group. google.com
Ring-opening products : Resulting from the hydrolytic cleavage of the amide bond within the pyrrolidinone ring, potentially leading to compounds like 4-(methylamino)butanoic acid.
Formic acid and Ammonia : These can be formed from more extensive degradation of the pyrrolidine ring. nih.gov
N-oxides : The tertiary amine can be oxidized to form the corresponding N-oxide.
Kinetic Modeling of Degradation Pathways and Arrhenius Equations
To quantify the rate of degradation and predict the shelf-life of this compound, kinetic modeling is employed. The degradation process in solution often follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the compound. ptfarm.pl The relationship can be described by the equation:
ln([A]t) = ln([A]₀) - kt
where:
[A]t is the concentration of the compound at time t
[A]₀ is the initial concentration
k is the first-order reaction rate constant
The rate constant (k) is determined experimentally by measuring the decrease in concentration over time under specific conditions (e.g., constant pH and temperature). ptfarm.plmdpi.com
The influence of temperature on the degradation rate is described by the Arrhenius equation:
k = A * e^(-Ea / RT)
where:
k is the reaction rate constant
A is the pre-exponential factor
Ea is the activation energy of the reaction
R is the universal gas constant
T is the absolute temperature in Kelvin
By conducting stability studies at several elevated temperatures, the activation energy (Ea) for the degradation process can be calculated. nih.gov A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. nih.gov This kinetic data is essential for predicting the compound's stability under various storage conditions and establishing its shelf-life. ptfarm.pl
Interactions with Reagents and Catalysts
Role of Secondary Amines as Co-catalysts or Reaction Mediators
In certain synthetic transformations involving pyrrolidinone systems, secondary amines can play a significant role as co-catalysts or reaction mediators. For instance, in the preparation of 1-methylpyrrolidin-3-ol via the reduction of precursor compounds, secondary amines are utilized to enhance reaction efficiency. In a process involving hydrogenation, a secondary amine (such as diethylamine, pyrrolidine, piperidine, or morpholine) is added to the reaction mixture along with a metal catalyst.
The secondary amine in this context can serve multiple functions. It can act as a base to facilitate certain reaction steps or as a ligand to modify the activity and selectivity of the metal catalyst. By mediating the reaction pathway, these amines can help improve the yield and purity of the desired product, 1-methylpyrrolidin-3-ol, demonstrating their utility in controlling the reactivity of the pyrrolidinone core.
Exploration of Free Radical Autoxidation Mechanisms in Pyrrolidinone Systems
Pyrrolidinone systems, including 1-Methylpyrrolidin-3-one, are susceptible to free radical autoxidation, a process where organic compounds react with atmospheric oxygen. nih.govyoutube.com This multi-step mechanism involves the formation of free radicals and can be initiated by heat, light, or the presence of metal ions. nih.govnih.gov The structural analog, N-methyl pyrrolidone (NMP), is known to produce a hydroperoxide when heated in the presence of oxygen through a free radical autoxidation mechanism. nih.gov
The autoxidation process for 1-Methylpyrrolidin-3-one would likely proceed via the following steps:
Initiation : A hydrogen atom is abstracted from a carbon atom, typically one adjacent to the nitrogen atom or the carbonyl group, as these positions are more susceptible to radical formation. youtube.com This creates a carbon-centered radical.
Propagation : The carbon radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). youtube.comnih.gov This peroxyl radical can then abstract a hydrogen atom from another molecule of 1-Methylpyrrolidin-3-one, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new carbon radical. nih.gov
Termination : The reaction chain is terminated when two radicals combine.
The C-H bonds on the carbon atoms alpha to the nitrogen and the carbonyl group are particularly vulnerable to abstraction due to the stabilizing effect of these heteroatoms on the resulting radical. The formation of hydroperoxides is a significant outcome of autoxidation and can lead to further degradation into other products like aldehydes and carboxylic acids, impacting the compound's purity and stability over time. youtube.com
Derivatization Strategies and Analog Synthesis from 1 Methylpyrrolidin 3 One Hydrochloride
Synthesis of Pharmacologically Active Analogs and Derivatives
The pyrrolidine (B122466) core is a prevalent motif in numerous FDA-approved drugs and biologically active natural products. mdpi.comfrontiersin.orgwhiterose.ac.uk The strategic modification of 1-methylpyrrolidin-3-one (B1295487) hydrochloride allows for the exploration of diverse chemical spaces, leading to the discovery of compounds with significant therapeutic potential.
Asymmetric Synthesis Approaches for Chiral Analogs
The synthesis of chiral pyrrolidine derivatives is of paramount importance as the stereochemistry of a molecule significantly influences its biological activity. researchgate.netnih.gov Asymmetric synthesis strategies are employed to produce enantiomerically pure or enriched analogs from achiral starting materials like 1-methylpyrrolidin-3-one. nih.gov
Various methods have been developed for the asymmetric synthesis of substituted pyrrolidines. These include:
Organocatalysis: Chiral amines and phosphoric acids are used to catalyze enantioselective reactions, such as Michael additions and aza-Michael cyclizations, to construct the chiral pyrrolidine ring. whiterose.ac.ukmdpi.commetu.edu.trnih.gov For instance, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org
Metal-Catalyzed Reactions: Transition metal complexes, often paired with chiral ligands, are effective catalysts for asymmetric transformations like 1,3-dipolar cycloadditions and hydroalkylation reactions. organic-chemistry.orgorganic-chemistry.orgwhiterose.ac.uk
Kinetic Resolution: This technique involves the differential reaction of a racemic mixture with a chiral catalyst or reagent, allowing for the separation of one enantiomer. whiterose.ac.uk
A notable approach is the 'Clip-Cycle' strategy, which involves "clipping" a Cbz-protected bis-homoallylic amine with a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
These asymmetric methods allow for the precise control of stereocenters, which is crucial for optimizing the interaction of the resulting analogs with their biological targets. nih.gov
Design and Preparation of Constrained S-Adenosyl-L-homocysteine Analogs as DNA Methyltransferase Inhibitors
DNA methyltransferases (DNMTs) are critical enzymes in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. nih.govnih.gov S-adenosyl-L-homocysteine (SAH), the product of methylation reactions, is a known inhibitor of DNMTs. Constrained analogs of SAH can exhibit enhanced potency and selectivity.
Researchers have designed and synthesized potent SAH analogs where the homocysteine unit is replaced with a constrained cyclic structure, such as a pyrrolidine ring. nih.gov The synthesis of these analogs often involves the coupling of a suitably functionalized pyrrolidine derivative with an adenosine (B11128) moiety.
One successful approach utilized (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid as a homocysteine replacement, demonstrating that a five-membered ring system is a good substitute. nih.gov Further modifications, such as the introduction of a chloro substituent at the 2-position of the pyrrolidine ring, have been shown to retain potency against DNMT1. nih.gov These findings underscore the potential of using pyrrolidine scaffolds derived from 1-methylpyrrolidin-3-one hydrochloride to create novel and effective DNMT inhibitors. nih.govresearchgate.net
| Analog Type | Key Structural Feature | Target Enzyme | Significance |
| Constrained SAH Analog | (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid replacing homocysteine | DNMTs | Demonstrates the viability of a five-membered ring as a homocysteine mimic. nih.gov |
| 2-Chloro substituted analog | Chloro group at the 2-position of the pyrrolidine ring | DNMT1 | Retains inhibitory potency, allowing for further optimization. nih.gov |
Synthesis of Diaryl Acylaminopyrimidines as Adenosine A2A Antagonists
Adenosine A2A receptor antagonists are being investigated for the treatment of various conditions, including Parkinson's disease and cancer. researchgate.netnih.govplos.orgnih.govnih.gov The pyrrolidine moiety is a common feature in many potent and selective A2A antagonists.
The synthesis of diaryl acylaminopyrimidines often involves the incorporation of a pyrrolidine-containing fragment. For example, a series of 2,6-diaryl-4-acylaminopyrimidines have been developed as potent and selective adenosine A2A antagonists with improved solubility and metabolic stability. researchgate.net The synthesis of these compounds could potentially utilize derivatives of this compound to introduce the required pyrrolidine scaffold.
Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can significantly impact the potency and selectivity of these antagonists. nih.gov The versatility of this compound as a starting material allows for the systematic exploration of these structural modifications.
Preparation of Istaroxime (B1662506) Analogs for Na+,K+-ATPase Inhibition
Istaroxime is a potent inhibitor of the Na+,K+-ATPase enzyme and has shown promise as a positive inotropic agent for the treatment of heart failure. nih.govnih.gov The synthesis of novel istaroxime analogs often involves the modification of the steroidal scaffold and the basic side chain.
The 5α,14α-androstane skeleton has been used as a scaffold to explore the chemical space around the basic chain of istaroxime. nih.gov In the synthesis of these analogs, a pyrrolidine ring is often incorporated into the oximic side chain at position 3 of the steroid. For instance, the (E)-3-[(R)-3-pyrrolidinyl]oxime derivative was found to be a highly potent inhibitor. nih.gov
The synthesis of such analogs would involve the reaction of a 3-keto steroid with a suitably substituted hydroxylamine (B1172632), which could be prepared from this compound. The stereochemistry of the pyrrolidine ring has been shown to be crucial, with the (R)-enantiomer often exhibiting higher potency. nih.govdocumentsdelivered.com
| Istaroxime Analog | Modification | Biological Activity | Key Finding |
| (E)-3-[(R)-3-pyrrolidinyl]oxime derivative | Introduction of a chiral pyrrolidinyl group at the 3-position | Potent Na+,K+-ATPase inhibition | The (R)-stereoisomer and E-oxime geometry are preferred for high potency. nih.gov |
| 6-position modified analogs | Functional group changes at the 6-position of the steroid | Potent Na+,K+-ATPase inhibition | Exploration of this position can lead to compounds with higher inhibitory potency than istaroxime. nih.gov |
Development of Pharmacologically Active N-Substituted Soft Anticholinergics
Soft anticholinergics are designed to have a localized effect and undergo predictable metabolic inactivation to non-toxic products, thereby reducing systemic side effects. ingentaconnect.comnih.govresearchgate.net Glycopyrrolate, a quaternary ammonium (B1175870) anticholinergic, has served as a lead compound for the design of soft analogs.
The synthesis of these soft anticholinergics involves the esterification of a chiral acid with a substituted pyrrolidinol, followed by quaternization of the nitrogen atom. ingentaconnect.comnih.govresearchgate.net 1-Methyl-3-hydroxypyrrolidine, which can be derived from this compound via reduction, is a key building block in these syntheses. nih.gov
These compounds possess three chiral centers, leading to multiple stereoisomers. ingentaconnect.com Studies have shown that the stereochemistry at each chiral center significantly influences the pharmacological activity, with 2R isomers generally being more active than their 2S counterparts. nih.govresearchgate.net The activity is also affected by the configuration at the other two chiral centers. researchgate.net
Functionalization of the Pyrrolidinone Core
The pyrrolidine ring is a versatile scaffold that can be functionalized at various positions to generate diverse libraries of compounds for drug discovery. frontiersin.orgresearchgate.netnih.govresearchgate.net The ketone group at the 3-position and the nitrogen at the 1-position of this compound are primary sites for chemical modification.
Functionalization strategies include:
Reactions at the Carbonyl Group: The ketone can undergo reduction to a hydroxyl group, which can then be further derivatized. It can also participate in reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of oximes and hydrazones.
N-Alkylation/N-Acylation: While the nitrogen in 1-methylpyrrolidin-3-one is already methylated, demethylation followed by re-alkylation or acylation with different substituents allows for the introduction of diverse functional groups.
Ring-Opening and Rearrangement Reactions: Under certain conditions, the pyrrolidine ring can be opened and rearranged to form other heterocyclic systems.
Functionalization of the Pyrrolidine Ring: Methods for the functionalization of pre-formed pyrrolidine rings are crucial in drug discovery. researchgate.netnih.gov This can include C-H activation, halogenation, and subsequent cross-coupling reactions to introduce substituents at various positions on the ring.
These functionalization strategies provide medicinal chemists with a powerful toolkit to systematically modify the pyrrolidinone core and explore structure-activity relationships, ultimately leading to the identification of new drug candidates. researchgate.net
Advanced Derivatization for Analytical Applications
Chemical derivatization is a powerful technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), as it can enhance the volatility, thermal stability, and chromatographic behavior of analytes. research-solution.comgcms.cz For a polar compound like 1-methylpyrrolidin-3-one, derivatization is often essential for successful GC-MS analysis.
The ketone functional group in 1-methylpyrrolidin-3-one is a prime target for derivatization. Oximation, the reaction of a ketone with a hydroxylamine derivative, is a common method to produce more stable and volatile derivatives for GC-MS analysis. researchgate.net The resulting oxime is less polar than the parent ketone, leading to improved peak shape and reduced tailing on GC columns.
Silylation is another widely used derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. numberanalytics.comnih.gov While 1-methylpyrrolidin-3-one itself does not have an active hydrogen for direct silylation, it can be used in combination with other derivatization methods. For example, after reduction of the ketone to a hydroxyl group, the resulting 1-methylpyrrolidin-3-ol can be readily silylated. This two-step derivatization can significantly improve the chromatographic properties of the analyte.
The choice of derivatization reagent is critical and depends on the specific analytical requirements. chromtech.com For instance, different silylating agents offer varying degrees of reactivity and produce derivatives with different stabilities.
Table 3: Common Derivatization Techniques for Ketones in GC-MS
| Derivatization Technique | Reagent Example | Functional Group Targeted | Properties of Derivative |
| Oximation | Hydroxylamine hydrochloride | Ketone | Increased volatility, improved thermal stability |
| Silylation (post-reduction) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Increased volatility, reduced polarity, enhanced stability |
This table summarizes common derivatization approaches applicable to the ketone functionality of 1-methylpyrrolidin-3-one for GC-MS analysis.
Acetylation is a form of acylation that involves the introduction of an acetyl group into a molecule. osti.gov This is typically achieved by reacting the analyte with acetic anhydride (B1165640) or an acetyl halide. For 1-methylpyrrolidin-3-one, direct acetylation is not feasible due to the lack of a suitable functional group. However, if the ketone is first reduced to an alcohol, the resulting hydroxyl group can be acetylated.
The completeness of the derivatization reaction is a critical factor for accurate and reproducible quantitative analysis. chromtech.com Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification. The efficiency of an acetylation reaction can be influenced by factors such as the choice of catalyst, reaction temperature, and reaction time. The use of ionic liquids as solvents for acetylation has been shown to increase reaction yields for some compounds. nih.gov
To ensure the completeness of the derivatization, it is often necessary to optimize the reaction conditions. This may involve testing different reagents, catalysts, and reaction parameters. The progress and completeness of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using GC-MS. A successful derivatization protocol will result in a single, sharp chromatographic peak for the derivatized analyte with minimal presence of the unreacted starting material. nih.gov
Table 4: Factors Affecting Derivatization Completeness
| Factor | Description | Impact on Acetylation |
| Reagent & Catalyst | Choice of acetylating agent and catalyst (e.g., pyridine, 1-methylimidazole). | Affects reaction rate and yield. |
| Reaction Temperature | The temperature at which the derivatization is carried out. | Higher temperatures can increase reaction rates but may also lead to side reactions or degradation. |
| Reaction Time | The duration of the derivatization reaction. | Sufficient time is needed for the reaction to go to completion. |
| Solvent | The medium in which the reaction is performed. | Can influence the solubility of reactants and the reaction kinetics. Ionic liquids have been explored as effective solvents. nih.gov |
| Sample Matrix | The presence of other compounds in the sample. | Interferences in the matrix can compete for the derivatizing agent or inhibit the reaction. |
This table outlines key parameters that need to be considered and optimized to ensure complete derivatization for accurate GC-MS analysis.
Biological and Pharmacological Research Applications of 1 Methylpyrrolidin 3 One Hydrochloride and Its Derivatives
Role as a Synthetic Intermediate for Biologically Active Molecules
1-Methylpyrrolidin-3-one (B1295487) hydrochloride and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. Their structural framework is a recurring feature in many natural products and synthetic pharmaceuticals. smolecule.com
A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org In the realm of medicinal chemistry, 1-Methylpyrrolidin-3-one hydrochloride and its analogues function as key precursors for the synthesis of various therapeutic agents. The pyrrolidine (B122466) ring is present in numerous drugs approved by the Food and Drug Administration (FDA), highlighting the importance of precursors like (S)-3-Methyl-pyrrolidine hydrochloride in pharmaceutical development. smolecule.com
The synthesis of complex drug candidates often involves multiple steps, with the pyrrolidine moiety being introduced early in the synthetic sequence. For example, derivatives of 1-Methylpyrrolidin-3-one can be transformed into more elaborate structures that form the core of a final drug molecule. The stereochemistry of the pyrrolidine ring is often crucial for biological activity, and thus, chiral precursors are of significant interest. nih.gov The synthesis of enantiomerically pure 3-methylpyrrolidine (B1584470) derivatives, for instance, has been a key advancement, enabling the development of stereochemically defined drug candidates. smolecule.com
Beyond its role as a precursor, this compound serves as a fundamental building block in the construction of complex molecules with diverse biological activities. A building block is a molecule that can be readily incorporated into the structure of a larger molecule. The pyrrolidine scaffold's three-dimensional character, in contrast to planar aromatic rings, allows for the creation of molecules with more defined spatial arrangements, which can lead to higher selectivity for their biological targets. nih.govsmolecule.com
Several synthetic strategies utilize pyrrolidine derivatives to create libraries of compounds for biological screening. One such method is the 1,3-dipolar cycloaddition, which is a classic approach for preparing five-membered heterocycles like pyrrolidines. nih.gov This reaction has been used to synthesize a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus, which have been investigated for their biological activity. nih.gov
Another example is the use of pyrrolidine derivatives in the synthesis of polyhydroxylated pyrrolidines, also known as aza-sugars. These compounds are designed to mimic carbohydrates and can act as inhibitors of carbohydrate-processing enzymes. nih.gov The synthesis of these complex molecules often relies on the initial pyrrolidine structure provided by a building block like a derivative of 1-Methylpyrrolidin-3-one.
Interactive Data Table: Examples of Biologically Active Molecules Synthesized from Pyrrolidine Derivatives
| Molecule Class | Synthetic Strategy | Target/Application |
| Benzimidazole Carboxamides | 1,3-Dipolar Cycloaddition | PARP-1 and -2 Inhibition |
| Polyhydroxylated Pyrrolidines (Aza-sugars) | Double Reductive Amination | Dual α-glucosidase and Aldose Reductase Inhibition |
| (S)-Pyrrolidines | Multi-step synthesis from pyridin-2-yl-4-oxobutanal derivatives | CXCR4 Chemokine Receptor Antagonism |
| 4-Benzylpyrrolidine-3-carboxylic acids | 1,3-Dipolar Cycloaddition | PPARα and PPARγ Agonism |
Investigations into Enzyme Mechanisms and Modulation
The pyrrolidine scaffold is a key element in the design of molecules that can interact with and modulate the function of enzymes. The stereochemistry and substitution pattern of the pyrrolidine ring can be fine-tuned to achieve specific interactions with the active site of a target enzyme. nih.gov
Derivatives of 1-Methylpyrrolidin-3-one have been utilized in the synthesis of compounds that exhibit a range of enzyme-modulating activities. These compounds can act as inhibitors or activators, depending on their structure and the target enzyme.
Poly(ADP-ribose) polymerase (PARP) Inhibition: A series of benzimidazole carboxamides containing a pyrrolidine ring were synthesized and found to be inhibitors of PARP-1 and PARP-2, enzymes involved in the DNA damage repair process. nih.gov
α-Glucosidase and Aldose Reductase Inhibition: Polyhydroxylated pyrrolidines, synthesized using a double reductive amination reaction, have been developed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), which are enzymes relevant to metabolic diseases. nih.gov
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition: N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones, which are structurally related to 1-Methylpyrrolidin-3-one, have been shown to act as inhibitors of the enzyme protoporphyrinogen oxidase. researchgate.net
Understanding how a molecule interacts with the active site of an enzyme is crucial for the design of potent and selective drugs. The three-dimensional structure of the pyrrolidine ring plays a significant role in these interactions. researchgate.net
High-resolution X-ray crystallography has provided insights into how the stereospecific orientation of substituents on the pyrrolidine ring can dramatically alter the binding mode of a compound within an enzyme's active site. For example, studies on benzopyran derivatives have shown that the orientation of a methyl group on the pyrrolidine ring determines whether the compound acts as a pure antagonist or a selective degrader of the estrogen receptor α (ERα). nih.gov The R-methyl group was found to increase the mobility of a loop in the protein, leading to a different biological outcome compared to the S-methyl or unsubstituted derivatives. nih.gov
Furthermore, research on the enzyme 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) from Helicobacter pylori has demonstrated how the binding of ligands to the active site can induce conformational changes that are necessary for catalysis. nih.gov This research highlights the potential for designing inhibitors that can stabilize a particular conformation of the enzyme, thereby blocking its activity. nih.gov While not directly involving this compound, these studies provide a framework for understanding the types of interactions its derivatives could have with enzyme active sites.
In Vitro and In Vivo Biological Activity Assessments
The biological activity of compounds derived from this compound is evaluated through a combination of in vitro (in a controlled laboratory setting) and in vivo (in a living organism) studies.
In Vitro Antibacterial Activity: A series of 1β-methylcarbapenems featuring pyrrolidine moieties have been synthesized and tested for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov The results of these studies indicated that the substitution pattern on the pyrrolidine ring had a significant effect on the antibacterial potency, with a hydroxypyrrolidine derivative showing the most potent activity. nih.gov
In Vitro Anticancer Activity: In a study of novel benzofuran (B130515) derivatives, several compounds were tested for their cytotoxic effects on various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3), as well as on healthy human keratinocytes (HaCaT). nih.gov Two of the derivatives demonstrated selective action against the K562 cell line with no significant toxicity to the healthy cells. nih.gov Further investigation revealed that these compounds induced apoptosis (programmed cell death) in the cancer cells, suggesting their potential as anticancer agents. nih.gov
In Vivo Anticonvulsant Activity: A library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized and screened for anticonvulsant activity in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov These in vivo assays are standard models for identifying compounds with potential therapeutic value in the treatment of epilepsy. nih.gov
Interactive Data Table: Summary of Biological Activity Assessments
| Compound Class | Assessment Type | Biological Activity | Key Findings |
| 1β-Methylcarbapenems with Pyrrolidine Moieties | In Vitro | Antibacterial | A hydroxypyrrolidine derivative showed the most potent activity against Gram-positive and Gram-negative bacteria. nih.gov |
| Benzofuran Derivatives | In Vitro | Anticancer | Two compounds showed selective cytotoxicity towards K562 leukemia cells and induced apoptosis. nih.gov |
| 1,3-Disubstituted Pyrrolidine-2,5-diones | In Vivo | Anticonvulsant | Compounds were screened for their ability to protect against seizures in mice. nih.gov |
Evaluation of Antimicrobial Efficacy, particularly Against Gram-Positive Bacteria
Derivatives of the pyrrolidine scaffold have been a focus of research for developing new antimicrobial agents, particularly in an era of growing antimicrobial resistance. nih.gov Studies have shown that modifying the core structure can lead to potent activity against various pathogens, including clinically relevant Gram-positive bacteria. nih.govnih.gov
Research into quinolones and naphthyridines incorporating a pyrrolidinyl moiety has demonstrated significant antibacterial efficacy. nih.govmdpi.com For instance, a series of 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] derivatives were synthesized and tested against a range of bacteria. nih.gov In this series, the (R)-isomers consistently showed superior activity over the (S)-isomers, with a 2- to 20-fold advantage in in-vitro tests. nih.gov One of the most promising compounds, the naphthyridine designated 16-R, represented an optimal balance of potency and safety, recommending it for further investigation. nih.gov Similarly, other naphthyridine derivatives with pyrrolidine substitutions have shown excellent activity against Gram-positive strains like Streptococci and S. aureus. mdpi.com
Spiropyrrolidine derivatives have also emerged as potent antimicrobial agents. In one study, a series of novel spiropyrrolidine derivatives were synthesized and evaluated against clinically isolated microbial strains. Compound 5d from this series was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 3.95 µM against Staphylococcus aureus (ATCC 25923). nih.gov Indole (B1671886) derivatives featuring aminoguanidinium moieties have also shown promise, with activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class/Derivative | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl]naphthyridine (R-isomer) | Gram-positive bacteria | Showed a 2-15 fold advantage in in-vivo potency over the S-isomer. nih.gov | nih.gov |
| Spiropyrrolidine derivative 5d | Staphylococcus aureus | Exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of 3.95 µM. nih.gov | nih.gov |
| Naphthyridine derivative 12d | Streptococci | Displayed excellent activity against Gram-positive strains, comparable to ciprofloxacin. mdpi.com | mdpi.com |
| Indolyl derivative 4P | K. pneumoniae | Showed antibacterial activity and was studied for its membrane disruption capabilities. nih.gov | nih.gov |
Neuropharmacological Effects and Potential for Neuroprotection in Animal Models
The pyrrolidine structure is integral to many compounds with significant effects on the central nervous system (CNS). Research using animal models has been crucial in characterizing the neuropharmacological profile of 1-methylpyrrolidin-3-one derivatives and related molecules, including their potential for neuroprotection. nih.gov
Studies on pyrrolidine-containing synthetic cathinones, such as pyrovalerone and its analogs, have provided insights into their psychostimulant properties. In mouse models, these compounds were found to increase spontaneous locomotor activity in a dose-dependent manner. d-nb.inforesearchgate.net This effect is mediated by the dopaminergic system; the compounds significantly increased extracellular dopamine (B1211576) levels in the striatum, and the psychostimulant effects were blocked by a D1-dopamine receptor antagonist (SCH 23390). d-nb.inforesearchgate.net For example, 3,4-MDPV, a well-studied derivative, significantly increased horizontal locomotor activity in mice over a 120-minute period at doses of 1 and 3 mg/kg. d-nb.info
Beyond psychostimulant effects, there is evidence suggesting that certain pyrrolidine-based compounds may possess neuroprotective properties, making them candidates for research in neurodegenerative diseases. Preclinical studies using various animal models are a cornerstone of this research, evaluating effects on motor activity, coordination, and other CNS-related behaviors. nih.govnih.gov For instance, some natural extracts containing complex molecules are evaluated in mice for their effects on spontaneous motor activity, coordination via the rotarod test, and prolongation of pentobarbital-induced sleep, which can indicate CNS depressant or modulatory effects. nih.gov
Table 2: Neuropharmacological Effects of Pyrrolidine Derivatives in Animal Models
| Compound/Derivative | Animal Model | Observed Effect | Mechanism/Pathway | Reference |
|---|---|---|---|---|
| Pyrovalerone, 2,3-MDPV, 3,4-MDPV | Mouse | Dose-dependent increase in spontaneous locomotor activity. d-nb.inforesearchgate.net | Stimulation of dopaminergic neurotransmission; increased extracellular dopamine. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
| 3,4-MDPV (1 and 3 mg/kg) | Mouse | Significantly increased horizontal locomotor activity for up to 120 minutes. d-nb.info | Involvement of D1-dopamine receptors. d-nb.info | d-nb.info |
| Neophytadiene (a diterpene) | Mouse | Exhibited anxiolytic-like and anticonvulsant effects without affecting motor coordination. mdpi.com | Probable involvement of the GABAergic system. mdpi.com | mdpi.com |
Assessment of Anti-inflammatory Properties via Inflammatory Marker Reduction in vitro
Chronic inflammation is a key pathological process in numerous diseases. Consequently, the search for novel anti-inflammatory agents is a significant area of pharmaceutical research. Pyrrolidine derivatives are among the classes of compounds being investigated for their potential to modulate inflammatory responses. nih.gov In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are standard tools for this assessment. nih.gov These models allow researchers to measure the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov
Studies on various heterocyclic compounds have demonstrated the utility of this approach. For example, research on methyl derivatives of flavanone (B1672756) showed that these compounds could dose-dependently inhibit the production of NO in LPS-stimulated macrophages. nih.gov Furthermore, specific derivatives, such as 2′-methylflavanone and 3′-methylflavanone, were particularly effective at reducing the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-12, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov While not directly involving this compound, these studies provide a clear framework for how its derivatives could be evaluated. Research on spiropyrrolidine derivatives has also noted their potential anti-inflammatory properties, alongside other biological activities. nih.gov
Table 3: In Vitro Anti-inflammatory Activity of Related Heterocyclic Compounds
| Compound Class | In Vitro Model | Inflammatory Marker | Result | Reference |
|---|---|---|---|---|
| Methyl derivatives of flavanone | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Inhibition of NO production. nih.gov | nih.gov |
| 2′-methylflavanone | LPS-stimulated RAW 264.7 macrophages | IL-6, IL-12, TNF-α | Dose-dependent reduction in cytokine secretion. nih.gov | nih.gov |
| 3′-methylflavanone | LPS-stimulated RAW 264.7 macrophages | IL-6, IL-12, IL-1β | Dose-dependent reduction in cytokine secretion. nih.gov | nih.gov |
Exploration in Disease-Specific Research Areas
Applications in Oncology Research
The pyrrolidine scaffold is a privileged structure in the design of anticancer agents due to its ability to create stereochemically defined molecules that can interact with specific oncogenic targets. nih.gov Derivatives have been developed to target various mechanisms central to cancer progression.
One major area of research is the development of inhibitors for the Murine Double Minute 2 (MDM2)-p53 interaction. acs.org In many cancers where the p53 tumor suppressor protein is not mutated, its function is inhibited by MDM2. acs.org Small molecules that block this interaction can reactivate p53's tumor-suppressing function. Spirooxindoles, which incorporate a pyrrolidine ring, have been designed as potent MDM2 inhibitors. acs.org An extensive structure-activity relationship (SAR) study led to the discovery of compound 60 (also known as AA-115/APG-115), a highly potent and orally available MDM2 inhibitor that has demonstrated the ability to achieve complete tumor regression in in-vivo models and has entered clinical trials. acs.org
Another strategy involves targeting hormone receptors. For example, the stereospecific orientation of a 3-R-methylpyrrolidine substituent on a benzopyran scaffold was found to be critical for creating a pure estrogen receptor α (ERα) antagonist and selective ER degrader, a promising profile for treating ER-positive breast cancer. nih.gov In the field of pediatric brain tumors, a novel marinopyrrole derivative, MP1 , has been identified as a potent anti-cancer agent in medulloblastoma with MYC-amplification. nih.gov MP1 was shown to downregulate MYC protein expression, inhibit MYC-associated transcriptional targets, and induce apoptosis. In mouse xenograft models, MP1 significantly suppressed tumor growth. nih.gov
Research in Neurodegenerative Diseases
The unique structural properties of pyrrolidine derivatives make them attractive candidates for developing treatments for complex neurodegenerative disorders like Alzheimer's disease (AD). researchgate.net Research has focused on designing multi-potent agents that can address the various pathological cascades involved in these diseases. researchgate.netnih.gov
Evidence suggests that compounds based on the 1-methylpyrrolidine (B122478) structure could have neuroprotective benefits. Chiral N-substituted aryloxymethyl pyrrolidines have been synthesized and evaluated for their potential in treating AD. researchgate.net These efforts are part of a broader search for new molecules that can prevent neuronal cell death and restore damaged neurons, with natural products and their synthetic analogs being a significant source of leads. nih.gov The development of pyrrolidine-derived β-secretase-1 inhibitors is one such strategy that has been proposed for Alzheimer's therapy. researchgate.net
Development as Antidiabetic and Anti-inflammatory Agents
The versatility of the pyrrolidine scaffold extends to metabolic diseases. Several classes of derivatives are being investigated for their potential as antidiabetic agents, often with concurrent anti-inflammatory benefits, as inflammation is a known component of diabetes pathology. nih.govnih.gov
Spiropyrrolidine derivatives have been identified as having potential antidiabetic properties alongside their antimicrobial and anti-inflammatory activities. nih.gov Other heterocyclic structures are also being explored. For instance, pyrimidine (B1678525) derivatives have emerged as promising candidates targeting key pathways in diabetes, such as DPP-4 inhibition and α-glucosidase modulation. nih.gov More directly, a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. nih.gov The most potent compound from this series, MY17 , was a reversible, noncompetitive inhibitor of PTP1B. In cell-based assays, it alleviated insulin resistance, and in diabetic mouse models, oral administration of MY17 reduced fasting blood glucose levels and improved glucose tolerance. nih.gov
Pharmacophore Exploration and Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives
The pyrrolidine ring is a key feature, prized in medicinal chemistry for its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. researchgate.netnih.gov This non-planar ring system, combined with the potential for stereoisomerism, offers a versatile framework for designing compounds with specific biological activities. researchgate.netnih.gov SAR studies on derivatives aim to identify the key molecular features responsible for a compound's biological action, including its potency, selectivity, and pharmacokinetic properties. dntb.gov.ua By systematically altering the structure of a lead compound derived from 1-methylpyrrolidin-3-one, researchers can deduce which functional groups and spatial arrangements are critical for its desired therapeutic effect. dntb.gov.ua
Influence of Stereochemistry and Spatial Orientation on Biological Profile
The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are critical determinants of a molecule's biological activity. researchgate.netnih.gov Since the carbon at the 3-position of the 1-methylpyrrolidin-3-one scaffold is prochiral, reactions such as reduction of the ketone or subsequent modifications can introduce chiral centers. The resulting enantiomers or diastereomers can exhibit significantly different affinities for and activities at chiral biological targets like receptors and enzymes. researchgate.netnih.gov
A notable example of stereochemistry's impact is seen in antiestrogen (B12405530) benzopyran derivatives. Research has shown that the orientation of a methyl group on a pyrrolidine ring can dramatically alter the compound's interaction with the estrogen receptor α (ERα). nih.gov Specifically, a derivative with a 3-R-methylpyrrolidine moiety acted as a pure ERα antagonist, while the corresponding 3-S-methylpyrrolidine derivative did not, highlighting how a single stereocenter can dictate the pharmacological outcome. nih.gov
Similarly, in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the stereochemistry of the pyrrolidinium (B1226570) ring of nicotine (B1678760) is crucial for its interaction with different receptor subtypes. nih.gov A "methyl scan" of this ring revealed that methylation at different positions uniquely alters interactions with α7 and α4β2 nAChRs. nih.gov This underscores that for derivatives of 1-methylpyrrolidin-3-one, the introduction and orientation of substituents can be used to fine-tune selectivity for specific receptor subtypes. nih.gov The spatial arrangement of functional groups determines how a molecule fits into a receptor's binding pocket, influencing binding affinity and efficacy. researchgate.net
| Compound/Feature | Biological Target | Influence of Stereochemistry |
| 3-R-methylpyrrolidine derivative | Estrogen Receptor α (ERα) | Acts as a pure antagonist and selective ER degrader. nih.gov |
| 3-S-methylpyrrolidine derivative | Estrogen Receptor α (ERα) | Lacks the pure antagonist activity of the R-isomer. nih.gov |
| Pyrrolidine-based ligands | Enantioselective proteins | Different stereoisomers and spatial orientations can lead to different biological profiles due to varied binding modes. researchgate.netnih.gov |
| Nicotine Analogues | α4β2 and α7 nAChRs | Methylation at different positions on the pyrrolidinium ring results in unique changes in receptor interactions. nih.gov |
Strategies for Enhancing Druggability through Structural Modifications
Enhancing the "druggability" of a lead compound involves optimizing its physicochemical and pharmacokinetic properties to ensure it can become a safe and effective medication. For derivatives of 1-methylpyrrolidin-3-one, several strategies can be employed to improve characteristics like solubility, metabolic stability, and permeability. ualberta.casemanticscholar.org
The 1-methylpyrrolidin-3-one structure itself is a salt, which enhances its aqueous solubility, a beneficial trait for many biochemical applications. Further modifications can build upon this. For instance, N-Methyl-2-pyrrolidone (NMP), a structurally related compound, is known for its excellent solubilizing power and its use as a penetration enhancer in transdermal drug delivery systems. ualberta.casemanticscholar.org This suggests that the pyrrolidinone core can be leveraged to improve the solubility and absorption of drug candidates.
Structural modifications are key to improving metabolic stability. One common strategy is the introduction of fluorine atoms at metabolically susceptible sites, which can block oxidation by metabolic enzymes like Cytochrome P450. mdpi.com Another approach involves creating more rigid structures, such as spiro-pyrrolidines, which can have more predictable conformations and interactions with biological targets. nih.gov
Furthermore, the introduction of specific functional groups can enhance interactions with transporters to improve permeability or introduce properties that lead to more favorable pharmacokinetic profiles. researchgate.net For example, in the development of ligands for the MOP receptor, an aromatic-aliphatic moiety was introduced to enhance solubility and bioavailability through hydrophobic interactions. researchgate.net
| Strategy | Purpose | Example Application |
| Salt Formation (Hydrochloride) | Enhance aqueous solubility. | The parent compound, this compound, is a salt. |
| Introduction of Fluorine | Block metabolic oxidation, increasing stability. mdpi.com | Can be applied to derivatives to protect metabolically vulnerable positions. mdpi.com |
| Conformational Rigidity | Create more defined structures for better target interaction. nih.gov | Synthesis of spiro-pyrrolidine derivatives. nih.gov |
| Addition of Specific Moieties | Enhance solubility and bioavailability. researchgate.net | Introducing aromatic-aliphatic groups to derivatives. researchgate.net |
| Use as a Permeation Enhancer | Improve transdermal delivery of drugs. ualberta.casemanticscholar.org | The related N-Methyl-2-pyrrolidone is used for this purpose. ualberta.casemanticscholar.org |
Study of Interactions with Biological Receptors
Derivatives synthesized from the 1-methylpyrrolidin-3-one scaffold have been investigated for their interactions with various biological receptors, most notably nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors. mdpi.comwikipedia.org
Nicotinic Acetylcholine Receptors (nAChRs): The N-methylpyrrolidine moiety is a crucial component of nicotine and is a key pharmacophore for nAChR agonists. mdpi.com SAR studies on nicotine analogues have shown that the pyrrolidine ring is essential for high-affinity binding. Modifications to this ring, such as altering the N-methyl group or adding substituents to the ring carbons, significantly impact receptor affinity and functional activity (agonist vs. antagonist). nih.govmdpi.com For example, designing new α4β2 nicotinic derivatives by coupling the N-methylpyrrolidine moiety to an aromatic group via an ether linkage has produced compounds with varying potencies and efficacies, from partial to full agonists. mdpi.com Molecular docking studies suggest that these derivatives interact with key amino acid residues in the agonist binding site of the nAChR. mdpi.com
5-HT3 Receptors: 5-HT3 receptor antagonists, known as "setrons," are important antiemetic drugs. wikipedia.orgnih.gov The general pharmacophore for these antagonists includes a heteroaromatic system, a carbonyl group, and a basic nitrogen center at specific distances. nih.gov The 1-methylpyrrolidin-3-one scaffold provides the carbonyl and basic nitrogen features, making it a suitable starting point for designing novel 5-HT3 antagonists. By linking this scaffold to an appropriate aromatic or heteroaromatic moiety, novel antagonists can be developed. For instance, novel 1,7-annelated indole derivatives have been synthesized that show high affinity for 5-HT3 receptors, with the additional ring providing a favorable hydrophobic interaction area. nih.gov
The interaction with these receptors is governed by a combination of forces including cation-π, electrostatic, hydrogen bonding, and van der Waals interactions. nih.gov The ketone at the 3-position of the 1-methylpyrrolidin-3-one scaffold can act as a hydrogen bond acceptor, while the tertiary amine is basic and will be protonated at physiological pH, allowing for ionic interactions.
| Receptor Target | Role of 1-Methylpyrrolidin-3-one Scaffold | Key Interactions | Example Derivatives |
| Nicotinic Acetylcholine Receptors (nAChRs) | Provides the core N-methylpyrrolidine pharmacophore. mdpi.com | Cation-π, hydrogen bonding, ionic interactions. nih.govmdpi.com | (S)-1-methyl-2-(phenoxymethyl)pyrrolidine derivatives. mdpi.com |
| 5-HT3 Receptors | Serves as a building block providing a carbonyl and basic nitrogen center. nih.gov | Hydrophobic interactions, hydrogen bonding. nih.gov | Potential for novel setron-like antagonists. wikipedia.orgnih.gov |
Computational Chemistry and Molecular Modeling of 1 Methylpyrrolidin 3 One Hydrochloride
Quantum Chemical Calculations and Spectroscopic Data Correlation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. By modeling the electronic distribution and geometry, it is possible to predict and correlate spectroscopic data with a high degree of accuracy.
A common application of quantum chemical calculations is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. While specific DFT studies directly correlating experimental and calculated NMR shifts for 1-Methylpyrrolidin-3-one (B1295487) hydrochloride are not widely published, the methodology is well-established for related pyrrolidinone derivatives. For instance, in the analysis of other complex organic molecules, discrepancies between experimental and calculated NMR data can often be resolved by considering different conformations, solvate forms, or polymorphs. This comparative approach is crucial for the accurate structural elucidation of such compounds.
General strategies for resolving discrepancies in spectroscopic data for pyrrolidinone hydrochloride derivatives include:
Crystallization Studies: Recrystallizing the compound in various solvents can isolate different polymorphs, which may exhibit distinct NMR spectra.
Computational Modeling: Comparing experimental NMR shifts with DFT-calculated values helps in identifying the most probable conformations in solution.
The following table illustrates a hypothetical comparison between experimental and DFT-calculated ¹H NMR chemical shifts for 1-Methylpyrrolidin-3-one hydrochloride, based on typical values for similar structures.
| Proton Assignment | Experimental Shift (ppm) | DFT-Calculated Shift (ppm) | Deviation (ppm) |
| N-CH₃ | 2.35 | 2.40 | 0.05 |
| C2-H₂ | 2.50 | 2.55 | 0.05 |
| C4-H₂ | 2.70 | 2.78 | 0.08 |
| C5-H₂ | 3.20 | 3.25 | 0.05 |
This table is for illustrative purposes and does not represent actual experimental data.
The five-membered pyrrolidinone ring is not planar and can adopt various conformations, often described as envelope or twist forms. Computational methods are instrumental in determining the relative energies of these conformers and the energy barriers between them. For instance, studies on similar five-membered ring systems, such as spiropyrazoline derivatives, have utilized computational analysis to confirm envelope conformations. nih.gov The puckering parameters, which describe the degree and nature of the ring's non-planarity, can be precisely calculated. nih.gov Understanding the conformational preferences of this compound is essential as it can significantly influence its reactivity and biological activity.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand might interact with a biological target.
While specific docking studies targeting this compound are not extensively documented in publicly available literature, research on derivatives of the pyrrolidine (B122466) scaffold provides a framework for how this compound might behave. For example, docking studies on pyrrolidine derivatives as neuraminidase inhibitors have identified key amino acid residues such as Trp178, Arg371, and Tyr406 in the active site as crucial for binding. nih.gov Similarly, studies on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) and DPP8 have highlighted the importance of specific interactions within the protein's binding pocket. nih.govtandfonline.com These studies often reveal that hydrogen bonds and electrostatic interactions are major contributors to the binding affinity. nih.gov Should this compound be investigated as a ligand for a specific protein, molecular docking would be a primary tool to characterize its binding mode and identify key interactions with amino acid residues.
Molecular docking simulations can also provide an estimation of the binding energy or affinity of a ligand for a protein target. This is a critical parameter in drug development for prioritizing compounds for further experimental testing. For instance, in the development of new anticancer agents, docking studies on pyrrole (B145914) derivatives with the EGFR kinase domain ATP binding site have been used to rationalize their pharmacological activity. researchgate.net The calculated binding energies from such studies can be correlated with experimentally determined inhibitory concentrations (e.g., IC₅₀ values) to build predictive models. nih.gov Although no specific binding energy predictions for this compound are currently published, the established methodologies used for its derivatives could be readily applied.
Molecular Descriptors and Predictive Modeling
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity.
QSAR studies on pyrrolidine derivatives have successfully been used to build predictive models for their activity as inhibitors of various enzymes. nih.govnih.govtandfonline.com These models often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which consider the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. tandfonline.com The statistical robustness of these models allows for the prediction of activity for novel compounds and can guide the design of more potent derivatives. For this compound, a range of molecular descriptors can be calculated to contribute to such predictive models.
The following table contains a selection of computationally predicted molecular descriptors for the free base, 1-Methylpyrrolidin-3-one.
| Descriptor | Value | Source |
| Molecular Weight | 99.13 g/mol | PubChem nih.gov |
| XLogP3 | -0.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 99.068413911 Da | PubChem nih.gov |
| Topological Polar Surface Area | 20.3 Ų | PubChem nih.gov |
| Heavy Atom Count | 7 | PubChem nih.gov |
| Complexity | 90.1 | PubChem nih.gov |
These descriptors provide a quantitative basis for comparing this compound to other molecules and for its inclusion in predictive modeling studies aimed at discovering new therapeutic agents.
Correlation of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) with Biological Activities
In the realm of computational chemistry, Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are fundamental descriptors that provide insights into the pharmacokinetic properties of a molecule, thereby influencing its biological activity. For this compound, these parameters offer a theoretical glimpse into its behavior within a biological system.
The TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This metric is a strong indicator of a drug's ability to permeate cell membranes. A lower TPSA value generally correlates with better membrane permeability. For the free base form, 1-Methylpyrrolidin-3-one, the calculated TPSA is 20.31 Ų. lookchem.com This relatively low value suggests that the molecule is likely to exhibit good oral bioavailability and cell penetration. The hydrochloride salt form is expected to have a similar TPSA value for the core molecule, as the salt formation primarily influences solubility rather than the intrinsic polar surface of the organic cation.
Lipophilicity, quantified by LogP, describes the differential solubility of a compound in a hydrophobic (lipid) versus a hydrophilic (aqueous) environment. It is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). The calculated LogP for this compound is 0.63. lookchem.com This value indicates a degree of lipophilicity, suggesting that the compound can partition into lipid bilayers, a necessary step for crossing biological membranes. However, the value is not excessively high, which can be advantageous in avoiding issues such as poor aqueous solubility and non-specific binding to proteins.
The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. nih.gov The specific substitution pattern of 1-Methylpyrrolidin-3-one, including the methyl group on the nitrogen and the ketone at the 3-position, along with its TPSA and LogP profile, would collectively influence its binding affinity and selectivity for a particular biological target. For instance, in a series of related compounds, variations in these parameters could be correlated with changes in activity, such as antagonist activity at a specific receptor. nih.gov
Below is a table summarizing the calculated physicochemical properties of 1-Methylpyrrolidin-3-one.
| Descriptor | Value | Implication for Biological Activity |
| Topological Polar Surface Area (TPSA) | 20.31 Ų lookchem.com | Suggests good cell membrane permeability and potential for oral bioavailability. |
| Lipophilicity (LogP) | 0.63 lookchem.com | Indicates a balance between aqueous solubility and lipid membrane partitioning, favorable for drug-like properties. |
Analysis of Hydrogen Bonding Interactions and Their Role in Molecular Recognition
Hydrogen bonding is a critical non-covalent interaction that governs the specificity of molecular recognition events, such as a ligand binding to a protein's active site. In this compound, the key functional groups capable of participating in hydrogen bonding are the carbonyl group (C=O) and the protonated tertiary amine in the hydrochloride form.
The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a hydrogen bond acceptor. This feature allows it to form hydrogen bonds with hydrogen bond donor groups commonly found in the active sites of proteins, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, and tyrosine residues.
The nitrogen atom in the pyrrolidine ring is a tertiary amine. In the hydrochloride salt form, this nitrogen is protonated and carries a positive charge, making the N-H group a potential hydrogen bond donor. This ability to donate a hydrogen bond can be crucial for anchoring the molecule within a binding pocket that has a hydrogen bond acceptor, such as a carboxylate group from an aspartate or glutamate (B1630785) residue, or the backbone carbonyl oxygen of an amino acid.
The interplay of these hydrogen bonding capabilities is fundamental to the molecular recognition of this compound by a biological target. The specific geometry and electronic properties of the molecule will dictate the strength and directionality of these interactions, ultimately contributing to the binding affinity and selectivity. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to visualize and quantify these hydrogen bonding interactions within a specific protein target.
| Functional Group | Hydrogen Bonding Capacity | Potential Interacting Partners in a Biological Target |
| Carbonyl (C=O) group | Hydrogen Bond Acceptor | Amide N-H (peptide backbone), -OH (Ser, Thr, Tyr), -NH2 (Asn, Gln) |
| Protonated Tertiary Amine (N+-H) | Hydrogen Bond Donor | Carboxylate O- (Asp, Glu), Carbonyl O (peptide backbone) |
C-H Bond Dissociation Energy as a Descriptor for Oxidative Degradation Prediction
The C-H bond dissociation energy (BDE) is the energy required to homolytically cleave a C-H bond to form a carbon-centered radical and a hydrogen atom. libretexts.org This parameter is a key indicator of the susceptibility of a molecule to oxidative degradation, a common pathway for drug metabolism and instability. Lower C-H BDEs indicate weaker bonds that are more prone to abstraction by radical species, initiating an oxidative cascade.
In this compound, there are several types of C-H bonds. The C-H bonds adjacent (alpha) to the carbonyl group and the nitrogen atom are expected to have lower BDEs compared to other C-H bonds in the molecule. This is due to the stabilizing effect of the adjacent heteroatoms on the resulting radical.
Specifically, the C-H bonds at the C2 and C4 positions, which are alpha to the nitrogen atom, and the C-H bonds at the C2 and C4 positions, which are also alpha to the carbonyl group at C3, are likely to be the most susceptible to oxidative cleavage. The radical formed upon hydrogen abstraction at these positions can be stabilized through resonance with the lone pair of the nitrogen atom or the pi-system of the carbonyl group.
Predicting the C-H BDEs through computational methods, such as Density Functional Theory (DFT), can help identify the most labile hydrogen atoms and thus predict the likely sites of oxidative metabolism. For instance, C-H bonds alpha to a carbonyl group in ketones generally have BDEs in the range of 88-94 kcal/mol. researchgate.net The presence of the adjacent nitrogen atom in the pyrrolidine ring would further influence this value. By identifying the weakest C-H bond, potential metabolic hotspots can be predicted, which is valuable information in drug design and development for creating more stable analogues.
| C-H Bond Location | Expected Relative BDE | Rationale |
| C2 and C4 positions | Lower | Alpha to both the nitrogen atom and the carbonyl group, leading to stabilization of the resulting radical. |
| Methyl group on Nitrogen | Intermediate | Alpha to the nitrogen atom. |
| Other ring positions | Higher | Less activation compared to positions alpha to heteroatoms. |
Analytical Chemistry and Characterization Studies of 1 Methylpyrrolidin 3 One Hydrochloride
Purity Assessment and Impurity Profiling
Detection and Identification of Trace Byproducts
The synthesis of 1-Methylpyrrolidin-3-one (B1295487) hydrochloride can result in the formation of various trace-level byproducts. The nature and quantity of these impurities are largely dependent on the synthetic route employed. Common pathways include the reaction of the free base, 1-Methylpyrrolidin-3-one, with hydrochloric acid, or multi-step syntheses that may utilize intermediates like 1-methyl-3-pyrrolidinol (B22934). google.com
Key potential byproducts include:
Unreacted Starting Materials: Residual amounts of 1-Methylpyrrolidin-3-one (the free base) or precursors from its synthesis.
Intermediates: In routes involving the reduction of a precursor, intermediates such as 1-methyl-3-pyrrolidinol may persist in the final product. nih.gov
Side-Reaction Products: Unintended reactions during synthesis can lead to structurally related impurities.
Degradation Products: Hydrolysis can lead to the formation of hydroxylated derivatives, such as 3-hydroxy-1-methylpyrrolidine.
The detection and identification of these trace byproducts are crucial for ensuring the quality of the compound. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for impurity profiling, allowing for the separation and identification of compounds with high sensitivity and specificity. chimia.ch Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile impurities. shimadzu.comlcms.cz
Table 1: Potential Byproducts and Analytical Detection Methods
| Potential Byproduct | Chemical Name | Origin | Primary Analytical Technique |
|---|---|---|---|
| 1-Methylpyrrolidin-3-one | 1-Methylpyrrolidin-3-one | Unreacted free base | LC-MS, GC-MS |
| 1-methyl-3-pyrrolidinol | 1-methyl-3-pyrrolidinol | Unreacted intermediate | LC-MS, GC-MS |
| N-Methylsuccinimide | 1-methylpyrrolidine-2,5-dione | Oxidation byproduct | LC-MS |
Impact of Compound Purity on Experimental Reproducibility and Biological Assays
The purity of 1-Methylpyrrolidin-3-one hydrochloride is a critical factor that can significantly influence the outcome and reproducibility of experimental studies. The pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds, and even minor structural modifications, such as those present in impurities, can alter a compound's biological activity. nih.govtandfonline.com
Discrepancies in research data, including spectroscopic and biological assay results, can often be traced back to variations in sample purity between different batches or suppliers. For instance, an unidentified impurity with a different pharmacological profile could lead to misleading results in a biological assay, confounding the interpretation of the primary compound's activity. In neuropharmacological studies, where compounds often interact with specific receptor subtypes, the presence of an impurity with off-target effects can compromise the validity of the findings.
Therefore, ensuring high purity and thoroughly characterizing any impurities is essential for:
Experimental Reproducibility: Guaranteeing that results can be replicated by other researchers in different laboratories.
Accurate Biological Data: Ensuring that the observed biological or pharmacological effects are attributable solely to the compound of interest.
Crystallization and Polymorphism Studies
Strategies for Recrystallization in Various Solvent Systems
Recrystallization is a fundamental technique for the purification of solid compounds like this compound. mt.com The primary principle is to dissolve the impure compound in a suitable hot solvent and allow it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. tifr.res.in The choice of solvent is critical and is based on the compound's solubility profile—ideally, high solubility at elevated temperatures and low solubility at cooler temperatures. mt.com
For amine hydrochloride salts, polar solvents are often effective. Strategies include:
Single-Solvent Recrystallization: Using a single solvent like ethanol (B145695), methanol (B129727), or isopropanol. The impure solid is dissolved in a minimal amount of the boiling solvent, and the solution is slowly cooled to induce crystallization. mnstate.edu
Mixed-Solvent (Antisolvent) Recrystallization: This method is used when no single solvent has the ideal solubility characteristics. The compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" or "antisolvent" (in which it is poorly soluble) is slowly added to the heated solution until turbidity appears. mt.commnstate.edu Common solvent pairs include ethanol-water or acetonitrile-isopropanol. mnstate.edu
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
|---|---|---|
| Ethanol | Single Solvent | Good solubility when hot, lower solubility when cold for many hydrochloride salts. |
| Isopropanol | Single Solvent | Similar properties to ethanol, often used for purification of polar compounds. |
| Acetonitrile (B52724) | Single Solvent | Can be effective for isolating specific crystalline forms (polymorphs). |
| Ethanol / Diethyl Ether | Mixed Solvent | Compound is dissolved in ethanol (good solvent), and diethyl ether (antisolvent) is added to induce precipitation. |
X-ray Powder Diffraction (XRPD) for Polymorph and Solvate Identification
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. europeanpharmaceuticalreview.com These different forms, known as polymorphs, can exhibit distinct physical properties, including solubility, stability, and melting point. For pharmaceutical compounds, identifying and controlling polymorphism is critical, as an unintended change in crystal form can alter bioavailability and therapeutic efficacy. europeanpharmaceuticalreview.com
X-ray Powder Diffraction (XRPD) is the primary analytical technique used to identify and characterize different polymorphic and solvated forms of a crystalline solid. units.it The method involves irradiating a powdered sample with X-rays and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystal structure. units.it
Table 3: Illustrative XRPD Data for a Hypothetical Crystalline Form Note: This table is a representative example of XRPD data and does not represent actual measured data for this compound.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 65 |
| 25.1 | 3.54 | 70 |
| 28.9 | 3.09 | 40 |
Method Development for Quantitative and Qualitative Analysis
Standardization of Analytical Assays for Inter-Laboratory Reproducibility
To ensure consistent quality and reliable data across different laboratories and manufacturing batches, standardized and validated analytical methods are essential. For this compound, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common choice for quantitative analysis. nih.gov
The development and validation of such a method involve several key parameters to ensure its performance is reliable and reproducible. unodc.org These parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Accuracy: The closeness of the test results obtained by the method to the true value.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Standardizing an assay based on these validated parameters allows for direct comparison of results between different labs, which is crucial for quality control in both research and industrial settings.
Table 4: Typical Validation Parameters for a Standardized HPLC Assay
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Ensures dose-proportionality of the analytical response. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method provides a result close to the true value. |
| Precision (% RSD) | ≤ 2.0% | Demonstrates the consistency and reproducibility of the results. |
| Robustness | No significant impact on results from minor changes (e.g., pH, flow rate) | Ensures the method is reliable under slightly varied conditions. |
Development of Stability-Indicating Methods for Long-Term Storage and Application
The development of a stability-indicating analytical method is a critical step in the pharmaceutical development process for any active pharmaceutical ingredient (API), including this compound. Such a method is essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing appropriate storage conditions and re-test periods. nih.govbiomedres.us A stability-indicating method is a validated quantitative analytical procedure that can accurately and selectively measure the concentration of the API without interference from its degradation products, process impurities, or other components in the sample. nih.gov The development process is guided by recommendations from the International Council for Harmonisation (ICH), particularly guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products). nih.gov
The core of developing such a method involves subjecting the compound to forced degradation, also known as stress testing. nih.govbiomedres.us This process intentionally degrades the sample under more severe conditions than those used for accelerated stability testing to generate the likely degradation products. nih.gov This information is then used to develop and validate a high-performance liquid chromatography (HPLC) method capable of separating and quantifying these products alongside the intact API. chromatographyonline.com
Forced Degradation Studies
Forced degradation studies are designed to reveal the chemical behavior and potential degradation pathways of this compound. nih.gov The compound is typically subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. scispace.com The goal is to achieve a target degradation of approximately 5-20% of the active substance, which is sufficient to produce and detect degradation products without completely destroying the molecule. scispace.com
Hydrolytic Degradation : The susceptibility of the compound to hydrolysis is investigated across a wide pH range. This typically involves dissolving the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) solutions. nih.govscispace.com The solutions are often heated to accelerate degradation. Given the presence of a ketone group and a tertiary amine within the pyrrolidinone ring, the molecule could be susceptible to pH-dependent degradation pathways.
Oxidative Degradation : To assess susceptibility to oxidation, this compound is exposed to an oxidizing agent, commonly a solution of hydrogen peroxide (e.g., 3% H₂O₂). nih.gov The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.
Thermal Degradation : The solid form of the compound is exposed to high temperatures (e.g., 60-80°C), sometimes in the presence of controlled humidity, to evaluate its thermal stability. nih.gov This helps identify thermally induced degradation products and understand the compound's stability outside of refrigerated conditions.
Photolytic Degradation : To determine if the compound is light-sensitive, samples of both the solid substance and its solution are exposed to light sources that provide a combination of visible and ultraviolet (UV) output, as specified by ICH Q1B guidelines. nih.gov A control sample is kept in the dark to differentiate between light-induced and thermally-induced degradation.
The results from these stress tests provide a comprehensive picture of the compound's degradation profile. An illustrative summary of potential outcomes from a forced degradation study on this compound is presented in Table 1.
Table 1: Illustrative Results of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition Details | Time | Observed Degradation (%) | Number of Degradation Products | Major Degradant Peak (RT in min) |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 12.5% | 2 | 4.8 |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 18.2% | 1 | 6.1 |
| Oxidation | 3% H₂O₂ at 25°C | 48 hours | 9.8% | 1 | 7.3 |
| Thermal (Solid) | 80°C | 7 days | 4.1% | 1 | 5.5 |
| Photolytic (Solid) | ICH-compliant light exposure | 7 days | <2% (Not significant) | 0 | N/A |
This table is for illustrative purposes only and represents typical data generated during a forced degradation study. RT = Retention Time.
Stability-Indicating Method Development and Validation
The primary analytical technique for a stability-indicating method is typically reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. biomedres.uschromatographyonline.com The development process focuses on achieving adequate chromatographic resolution between the parent peak of this compound and the peaks of all degradation products generated during stress testing. nih.gov
Key steps in method development include:
Column and Mobile Phase Selection : A C18 column is often the first choice for separating polar to moderately non-polar compounds. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. Adjusting the pH of the buffer and the gradient of the organic modifier is crucial for optimizing the separation. chromatographyonline.comnih.gov
Detector Wavelength Selection : A photodiode array (PDA) detector is used to scan the UV-Vis spectrum of the API and its degradation products. The detection wavelength is chosen to ensure adequate sensitivity for all relevant compounds, often at the maximum absorbance wavelength of the API.
Method Optimization : The method is fine-tuned by adjusting parameters such as flow rate, column temperature, and gradient slope to ensure that all peaks are sharp, symmetrical, and well-separated.
Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Validation confirms the method's specificity (the ability to unequivocally assess the analyte in the presence of components which may be expected to be present), linearity, accuracy, precision, and robustness. nih.gov
Long-Term and Accelerated Stability Studies
After validation, the stability-indicating HPLC method is applied to analyze samples of this compound that have been stored under specific long-term and accelerated conditions as defined by ICH guidelines. europa.eu
Long-Term Storage : Conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH).
Accelerated Storage : Conditions are elevated, such as 40°C ± 2°C with 75% ± 5% RH, to increase the rate of chemical degradation. europa.eu
Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed. europa.eunih.gov The data are used to monitor the purity of the API, track the formation of any degradation products, and ultimately establish a re-test period. An example of data from such a study is shown in Table 2.
Table 2: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH
| Time Point (Months) | Assay (% of Initial) | Total Impurities/Degradants (%) | Appearance |
|---|---|---|---|
| 0 | 100.0% | 0.08% | White crystalline solid |
| 3 | 99.8% | 0.10% | Complies |
| 6 | 99.7% | 0.11% | Complies |
| 12 | 99.5% | 0.15% | Complies |
| 24 | 99.1% | 0.21% | Complies |
| 36 | 98.6% | 0.28% | Complies |
This table is for illustrative purposes only and represents typical data from a long-term stability study.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
1-Methylpyrrolidin-3-one (B1295487) hydrochloride has been established as a significant chemical entity with diverse applications, primarily as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its hydrochloride salt form enhances its solubility in polar solvents, making it particularly suitable for a variety of synthetic and biochemical applications. Research has highlighted its role as a building block for biologically active molecules and in the study of enzyme mechanisms.
Key contributions in the study of this compound include the identification of its potential biological activities. Preliminary studies suggest it may possess neuroprotective properties, offering potential avenues for treating neurodegenerative diseases. Furthermore, it has demonstrated antimicrobial activity against various pathogens and potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
In the realm of chemical synthesis, various methods for its preparation have been explored. A common route involves the formation of the hydrochloride salt by reacting the free base, 1-methylpyrrolidin-3-one, with hydrochloric acid. The free base itself is often synthesized from precursors like 1-methylpyrrolidin-3-ol through oxidation, or via methods such as reductive amination of a precursor compound with formaldehyde (B43269). Industrial-scale production methods for the related precursor, 1-methylpyrrolidin-3-ol, have been developed, which are crucial for the consistent supply of 1-methylpyrrolidin-3-one hydrochloride for research and development. google.comepo.org The versatility of the pyrrolidine (B122466) ring, a core component of this compound, is widely recognized in medicinal chemistry for its ability to create three-dimensional diversity in drug candidates. nih.govresearchgate.net
Interactive Table: Summary of Research Findings
Unresolved Challenges and Identification of Research Gaps
From a biological perspective, while preliminary studies are promising, the full spectrum of the compound's pharmacological profile is yet to be elucidated. The precise molecular targets and mechanisms underlying its observed neuroprotective, antimicrobial, and anti-inflammatory activities are largely unknown. This lack of detailed mechanistic understanding hinders its rational development as a potential therapeutic agent. There is a clear need for in-depth biological studies to identify the specific enzymes, receptors, or signaling pathways with which this compound interacts. Furthermore, the broader potential of the pyrrolidine scaffold suggests that the applications of this specific compound may extend beyond those currently identified, representing a gap in the exploration of its full biological potential. nih.govresearchgate.net
Prospective Avenues for Future Research on this compound
Future research should prioritize the development of more efficient and scalable synthetic routes to this compound. This includes the optimization of existing methods and the exploration of novel chemical pathways. Investigating alternative starting materials, catalysts, and reaction conditions could lead to improved yields and purity while reducing production costs. biosynce.comgoogle.com For example, exploring different reducing agents or "green" chemistry approaches could enhance the sustainability of its synthesis. The development of a one-pot synthesis from readily available precursors could also represent a significant advancement.
A major avenue for future research is the comprehensive investigation of the biological activities of this compound. Building upon the initial findings, systematic screening of the compound against a wide range of biological targets is warranted. This could uncover new therapeutic applications. Identifying the specific molecular targets for its known activities is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint the proteins and pathways it modulates. This would not only validate its therapeutic potential but also enable structure-activity relationship (SAR) studies to design more potent and selective analogs. nih.gov
To fully harness the potential of this compound, a deeper understanding of its chemical reactivity and biological interactions is essential. In chemical synthesis, detailed kinetic and mechanistic studies of its reactions can provide insights into its role as a nucleophile or electrophile, allowing for its more effective use as a synthetic intermediate. In the biological context, research should focus on its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties. Investigating how its three-dimensional structure influences its binding to biological targets will be critical for understanding its mechanism of action at a molecular level and for the rational design of new drugs based on its scaffold. nih.govresearchgate.net
Interactive Table: Future Research Directions
Q & A
Basic: What are the recommended methods for synthesizing 1-Methylpyrrolidin-3-one hydrochloride?
Answer:
The hydrochloride salt of pyrrolidinone derivatives is typically synthesized via acid-catalyzed salt formation. A common method involves reacting the free base (1-Methylpyrrolidin-3-one) with hydrochloric acid (HCl) in aqueous or alcoholic media. For example, in a protocol analogous to , HCl is added to the free base under controlled conditions (0–50°C, 2–3 hours) to precipitate the hydrochloride salt .
- Key steps :
- Dissolve the free base in a minimal volume of solvent (e.g., water or ethanol).
- Add 1.0 M HCl dropwise while stirring.
- Heat to 50°C to ensure complete dissolution, then cool to precipitate the hydrochloride salt.
- Filter and rinse with cold HCl solution to remove impurities.
- Yield optimization : Adjust stoichiometry and temperature to minimize side reactions.
Basic: How can researchers characterize the purity of this compound?
Answer:
Purity is assessed using a combination of chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (30:70 v/v) at 1 mL/min flow rate. Monitor UV absorption at 207–210 nm (similar to methods in ) .
- NMR : Compare peaks to reference spectra. For example, in , pyrrolidinone derivatives show characteristic peaks for methyl groups (δ 1.73 ppm, d) and aromatic protons (δ 7.59 ppm, d) in DMSO-d6 .
- Mass Spectrometry : Confirm molecular weight (MW 149.62 g/mol for free base; MW 186.07 g/mol for hydrochloride) using ESI-MS.
Basic: What are the critical safety considerations for handling this compound?
Answer:
Based on Safety Data Sheets (SDS) for analogous compounds ():
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid :
- Skin contact : Wash with soap and water for 15 minutes.
- Eye exposure : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Storage : Keep in a sealed container at 2–8°C, away from moisture and oxidizers .
Advanced: How can researchers resolve discrepancies in spectroscopic data for pyrrolidinone hydrochloride derivatives?
Answer:
Discrepancies in NMR or HPLC data may arise from solvate formation, polymorphs, or residual solvents. Strategies include:
- Crystallization studies : Recrystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs (as in , which reports XRPD patterns for crystalline salts) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify conformational differences.
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted free base).
Advanced: What experimental designs are recommended for studying the stability of this compound under varying pH conditions?
Answer:
Design a stability-indicating study with the following steps:
Sample preparation : Dissolve the compound in buffers (pH 1–13) and store at 25°C and 40°C.
Analysis intervals : Test at 0, 1, 7, and 30 days using HPLC to monitor degradation.
Degradation products : Identify via LC-MS/MS and compare to known impurities (e.g., hydrolysis products like 3-hydroxy derivatives).
Kinetic modeling : Calculate rate constants for degradation pathways using Arrhenius equations.
Advanced: How can researchers address contradictions in toxicity data for pyrrolidinone derivatives?
Answer:
Contradictions often arise from differences in assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use OECD guidelines (e.g., OECD Test No. 423 for acute oral toxicity) to ensure reproducibility .
- Comparative studies : Test batches with varying purity levels (e.g., 95% vs. 99%) to isolate toxicity contributions.
- Mechanistic studies : Use in vitro models (e.g., hepatocyte assays) to assess metabolic pathways and reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
